2-(3,3-Difluorocyclobutyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWIPYSYJEWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857369 | |
| Record name | (3,3-Difluorocyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373503-48-0 | |
| Record name | (3,3-Difluorocyclobutyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,3-difluorocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(3,3-Difluorocyclobutyl)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(3,3-Difluorocyclobutyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in medicinal chemistry, sought after for its unique structural and electronic properties imparted by the gem-difluorinated cyclobutane motif. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, intended for an audience of drug discovery and development scientists. The presented synthesis is a multi-step sequence commencing with the deoxofluorination of a readily available cyclobutanone precursor, followed by a homologation of the resulting difluorocyclobutane carboxylic acid. This document will elaborate on the causal factors influencing experimental design, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.
Introduction: The Significance of the gem-Difluorocyclobutyl Moiety in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties.[1] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, while also influencing lipophilicity, metabolic stability, and binding affinity.[2] The cyclobutane scaffold provides a three-dimensional element that is underrepresented in many screening libraries, offering a pathway to novel chemical space.[3] Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals, including RORγ modulators.[4][5]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound (1) points to a one-carbon homologation of a suitable 3,3-difluorocyclobutane precursor. A prime candidate for this precursor is 3,3-difluorocyclobutanecarboxylic acid (2), which in turn can be synthesized from a corresponding cyclobutanone derivative.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on a three-stage synthetic sequence:
-
Stage 1: Deoxofluorination of a commercially available cyclobutanone.
-
Stage 2: Conversion to the key intermediate, 3,3-difluorocyclobutanecarboxylic acid.
-
Stage 3: Homologation to yield the target molecule, this compound.
Stage 1: Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
The initial step involves the conversion of a ketone to a gem-difluoride. Sulfur-based fluorinating agents are well-suited for this transformation.[6] While reagents like DAST have been historically used, newer reagents such as Morph-DAST (morpholinosulfur trifluoride) offer enhanced thermal stability and handling characteristics.[7]
Experimental Protocol: Deoxofluorination
Reaction: Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate to Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 242.29 | 1.24 kg | 5.11 |
| Morph-DAST | 221.24 | 2.15 kg | 9.72 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 2 L | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.25 kg | 49.5 |
| Water | 18.02 | 20 L | - |
Procedure:
-
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.24 kg, 5.11 mol) is dissolved in dichloromethane (2 L) and the resulting solution is cooled to 0 °C in an appropriately sized reaction vessel equipped with mechanical stirring and a temperature probe.
-
Morph-DAST (2.15 kg, 9.72 mol) is added portion-wise while maintaining the internal temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 48 hours.
-
In a separate vessel, a solution of sodium carbonate (5.25 kg, 49.5 mol) in water (20 L) is prepared and cooled to 0 °C.
-
The reaction mixture is slowly and carefully added to the cold sodium carbonate solution over a period of 30 minutes with vigorous stirring to quench the reaction.
-
The organic layer is separated, and the aqueous phase is extracted with dichloromethane (2 x 1.5 L).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Stage 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
The dicarboxylate from Stage 1 is converted to the mono-carboxylic acid via hydrolysis and decarboxylation. A strong base such as sodium hydroxide in a mixed solvent system is effective for this transformation.
Experimental Protocol: Hydrolysis and Decarboxylation
Reaction: Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate to 3,3-Difluorocyclobutanecarboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 264.28 | ~5.11 mol (from previous step) | - |
| Sodium Hydroxide (NaOH) | 40.00 | 450 g | 11.25 |
| Methanol (MeOH) | 32.04 | 2 L | - |
| Water | 18.02 | 2 L | - |
| Concentrated HCl | 36.46 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 2 L | - |
Procedure:
-
Sodium hydroxide (450 g, 11.25 mol) is dissolved in a mixture of methanol (2 L) and water (2 L).
-
The crude diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is added to the basic solution at room temperature.
-
The resulting mixture is heated to reflux and stirred for 16 hours.
-
The mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 1 with concentrated hydrochloric acid.
-
The product is extracted with dichloromethane (3 x 2 L).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.[8]
Stage 3: Synthesis of this compound
The Arndt-Eistert homologation is a reliable method for the one-carbon chain extension of carboxylic acids. This multi-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, and finally a Wolff rearrangement in the presence of a nucleophile (water) to yield the homologous carboxylic acid.
Caption: Arndt-Eistert homologation workflow.
Experimental Protocol: Arndt-Eistert Homologation
Reaction: 3,3-Difluorocyclobutanecarboxylic acid to this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3,3-Difluorocyclobutanecarboxylic acid | 136.10 | 100 g | 0.735 |
| Thionyl chloride (SOCl₂) | 118.97 | 105 g (63 mL) | 0.882 |
| Diazomethane (in diethyl ether) | 42.04 | ~0.8 M solution | - |
| Silver(I) oxide (Ag₂O) | 231.74 | 5 g | 0.0216 |
| 1,4-Dioxane | 88.11 | 1 L | - |
| Water | 18.02 | 200 mL | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - |
Procedure: Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or a similar precursor for its generation.
-
Acid Chloride Formation: 3,3-Difluorocyclobutanecarboxylic acid (100 g, 0.735 mol) is dissolved in thionyl chloride (63 mL, 0.882 mol) and the mixture is gently refluxed for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether (500 mL) and cooled to 0 °C. A solution of diazomethane in diethyl ether (~0.8 M) is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for an additional hour.
-
Wolff Rearrangement: In a separate flask, a suspension of silver(I) oxide (5 g, 0.0216 mol) in a mixture of 1,4-dioxane (1 L) and water (200 mL) is heated to 60-70 °C. The diazoketone solution is added dropwise to this heated suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the mixture is refluxed for 1 hour.
-
The reaction mixture is cooled, filtered to remove the silver catalyst, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.
-
The aqueous layer is acidified to pH 1 with concentrated HCl and extracted with diethyl ether.
-
The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for drug discovery. By employing a deoxofluorination of a cyclobutanone derivative followed by a classic Arndt-Eistert homologation, researchers can access this compound in multi-gram quantities. The protocols provided are designed to be self-validating, with clear endpoints and purification procedures.
References
- 1. Fluorination Reagents [Synthetic Reagents] | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1373503-48-0 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Technical Guide to the Synthesis of 2-(3,3-Difluorocyclobutyl)acetic Acid
Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety in Drug Discovery
The incorporation of fluorine into metabolically labile positions in drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluoro group, in particular, serves as a valuable bioisostere for a carbonyl group or a metabolically susceptible methylene bridge, often enhancing metabolic stability, modulating lipophilicity, and fine-tuning the acidity or basicity of proximal functional groups with a minimal steric footprint. The 3,3-difluorocyclobutyl scaffold has emerged as a particularly attractive motif, offering a conformationally restricted, sp³-rich core that can improve the physicochemical properties of drug-like molecules. 2-(3,3-Difluorocyclobutyl)acetic acid is a key building block in this context, providing a direct handle for amide bond formation and further elaboration in the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth comparison of two prominent synthetic routes to this valuable intermediate, designed to inform researchers and drug development professionals on the practical considerations of each pathway.
Route 1: A Multigram-Scale Synthesis from 3-Methylenecyclobutane Carbonitrile
This route offers a practical and straightforward three-step synthesis to 3,3-difluorocyclobutanecarboxylic acid, the immediate precursor to the target molecule, which is suitable for preparing multigram quantities. The strategy commences with a commercially available starting material and proceeds through an oxidative cleavage, a deoxofluorination, and a final hydrolysis.
Logical Workflow for Route 1
Caption: Synthetic pathway starting from 3-methylenecyclobutane carbonitrile.
Detailed Experimental Protocols for Route 1
Step 1: Oxidative Cleavage to 3-Oxocyclobutane-1-carbonitrile
This initial step transforms the exocyclic double bond into a ketone. The use of catalytic ruthenium trichloride with sodium periodate as the stoichiometric oxidant is an effective alternative to ozonolysis, particularly on a larger scale.
-
Protocol: To a stirred mixture of 3-methylenecyclobutane carbonitrile in a solvent system of water, acetonitrile, and dichloromethane, a catalytic amount of ruthenium trichloride (RuCl₃) is added. The mixture is cooled, and sodium periodate (NaIO₄) is added portionwise, maintaining the reaction temperature between 5-20°C. The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material. Upon completion, the reaction is worked up by separating the organic layer, extracting the aqueous phase with dichloromethane, and concentrating the combined organic extracts to yield 3-oxocyclobutane-1-carbonitrile, which can often be used in the next step without further purification.
Step 2: Deoxofluorination to 3,3-Difluorocyclobutane-1-carbonitrile
The critical gem-difluoro motif is introduced in this step using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.
-
Causality: DAST is chosen for its efficacy in converting ketones to gem-difluorides under relatively mild conditions. The reaction proceeds via the formation of a fluorosulfite intermediate, followed by nucleophilic displacement by fluoride.
-
Protocol: A solution of 3-oxocyclobutane-1-carbonitrile in dichloromethane is cooled to 0°C under an inert atmosphere. Diethylaminosulfur trifluoride (DAST) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 18-24 hours. The reaction is carefully quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are dried and concentrated to afford 3,3-difluorocyclobutane-1-carbonitrile.
Step 3: Nitrile Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid
The final step in the synthesis of the precursor is the hydrolysis of the nitrile to a carboxylic acid. This is a robust and high-yielding transformation.
-
Protocol: 3,3-Difluorocyclobutane-1-carbonitrile is dissolved in a mixture of methanol and aqueous sodium hydroxide. The reaction is stirred at room temperature for an extended period (e.g., 48 hours) and may require gentle heating (e.g., 60°C) to drive to completion. The reaction mixture is then concentrated, acidified with concentrated hydrochloric acid to a pH of ~1, and extracted with an organic solvent like dichloromethane. The combined organic extracts are dried and evaporated to yield 3,3-difluorocyclobutanecarboxylic acid as a solid.[2][3]
Route 2: Synthesis via Deoxofluorination of a Dicarboxylate Precursor
This alternative route builds the cyclobutane ring first and then introduces the gem-difluoro group at a later stage. It is also suitable for large-scale synthesis and utilizes a different set of starting materials and intermediates.
Logical Workflow for Route 2
Caption: Pathway to a key difluorocyclobutane intermediate via deoxofluorination.
Detailed Experimental Protocols for Route 2
Step 1: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
This key step introduces the fluorine atoms onto the cyclobutanone ring. Here, Morph-DAST, a related and often milder deoxofluorinating agent, is employed.
-
Protocol: Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in dichloromethane and cooled to 0°C. Morph-DAST is added portionwise at this temperature. The reaction mixture is then allowed to warm to room temperature and stirred for approximately 48 hours. The workup involves slowly adding the reaction mixture to a cold aqueous solution of sodium carbonate. The organic layer is separated, the aqueous phase is extracted, and the combined organic layers are concentrated to give diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Step 2: Reduction and Further Functionalization
The resulting difluorinated dicarboxylate is a versatile intermediate. For instance, it can be reduced to the corresponding diol with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This diol can then be converted to other useful building blocks, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be further elaborated to the target acetic acid derivative through a series of steps including cyanide displacement and hydrolysis.
Final Step: Homologation to this compound
Both routes described above converge on 3,3-difluorocyclobutanecarboxylic acid (or a derivative that can be readily converted to it). The final transformation to the target molecule, this compound, requires the addition of a single methylene (-CH₂-) unit. The Arndt-Eistert synthesis is a classic and reliable method for this one-carbon homologation.[4][5]
Logical Workflow for Arndt-Eistert Homologation
Caption: The Arndt-Eistert reaction for one-carbon chain extension.
Detailed Experimental Protocol for Homologation
Step 1: Formation of the Acid Chloride
The carboxylic acid must first be activated. Conversion to the acid chloride is a standard procedure.
-
Protocol: 3,3-Difluorocyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.[6] The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Formation of the α-Diazoketone
The acid chloride is reacted with diazomethane or a safer alternative like (trimethylsilyl)diazomethane.
-
Trustworthiness: This step requires caution as diazomethane is toxic and explosive. Using (trimethylsilyl)diazomethane is a recommended safer alternative.[7]
-
Protocol: The crude acid chloride is dissolved in a suitable solvent (e.g., THF/acetonitrile). A solution of (trimethylsilyl)diazomethane (typically 2.0 M in hexanes) is added at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours.[8] The formation of the α-diazoketone can be monitored by IR spectroscopy (characteristic diazo stretch at ~2100 cm⁻¹).
Step 3: Wolff Rearrangement and Hydrolysis
The α-diazoketone undergoes a rearrangement to form a highly reactive ketene, which is then trapped by water to form the final carboxylic acid product.[9][10]
-
Protocol: To a solution of the crude α-diazoketone in a solvent such as dioxane, water and a catalyst, typically silver benzoate or silver(I) oxide (Ag₂O), are added. The mixture is heated (e.g., 80°C) for several hours.[8] The silver catalyst facilitates the loss of nitrogen gas and the subsequent 1,2-rearrangement (the Wolff rearrangement) to form the ketene. The ketene is immediately trapped by water in the reaction mixture to yield this compound. The final product is then isolated through an acidic workup and extraction.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the scale of the synthesis, availability of starting materials, and safety considerations.
| Parameter | Route 1 (from 3-Methylenecyclobutane Carbonitrile) | Route 2 (from Dicarboxylate Precursor) | Homologation Step (Arndt-Eistert) |
| Starting Materials | 3-Methylenecyclobutane carbonitrile | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 3,3-Difluorocyclobutanecarboxylic acid |
| Number of Steps | 3 (to carboxylic acid precursor) | Variable (multiple steps to precursor) | 3 (from carboxylic acid) |
| Overall Yield | Good (multigram scale demonstrated) | Good (multigram scale demonstrated) | Generally good to high yields |
| Key Reagents | RuCl₃, NaIO₄, DAST, NaOH | Morph-DAST, LiAlH₄ | SOCl₂, (CH₃)₃SiCHN₂, Ag₂O |
| Advantages | Straightforward, well-documented for multigram scale. | Utilizes different starting materials, offering flexibility. | A general and reliable method for one-carbon homologation. |
| Disadvantages | DAST is a hazardous reagent. | Can be a longer sequence depending on the starting point. | Requires handling of hazardous diazomethane or its derivatives. |
| Scalability | Proven for multigram synthesis. | Proven for large-scale synthesis of intermediates. | Scalable with appropriate safety precautions (e.g., flow chemistry). |
Conclusion
Both presented routes provide viable pathways to this compound, a key building block for modern drug discovery. Route 1, starting from 3-methylenecyclobutane carbonitrile, is a concise and well-documented method for producing the immediate precursor on a significant scale. Route 2 offers an alternative entry point, which may be advantageous depending on starting material availability. The final homologation via the Arndt-Eistert synthesis is a classic and effective method to achieve the target molecule. The selection of the optimal route will ultimately be guided by the specific needs of the research program, balancing factors of cost, safety, and scale.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 10. Wolff-Rearrangement [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 2-(3,3-Difluorocyclobutyl)acetic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the novel building block, 2-(3,3-Difluorocyclobutyl)acetic acid. As fluorinated motifs are of increasing importance in medicinal chemistry for their ability to modulate pharmacokinetic and physicochemical properties, a thorough understanding of their analytical signatures is paramount. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectroscopic output. It is designed to serve as a practical reference for researchers engaged in the synthesis, purification, and application of this and structurally related compounds. We will explore predicted data and established protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating framework for structural elucidation.
Molecular Structure and Spectroscopic Overview
This compound is a saturated carbocyclic carboxylic acid featuring a geminal difluoro substitution on the cyclobutane ring. This structural feature is key to its utility, imparting unique conformational and electronic properties. The primary goal of spectroscopic characterization is to confirm this precise arrangement of atoms and functional groups.
A multi-technique approach is essential for unambiguous structure confirmation.
-
NMR Spectroscopy will elucidate the complete covalent framework by probing the magnetic environments of the hydrogen, carbon, and fluorine nuclei.
-
IR Spectroscopy will confirm the presence of key functional groups, notably the carboxylic acid and the carbon-fluorine bonds.
-
Mass Spectrometry will determine the molecular mass and provide evidence of the molecular formula through characteristic fragmentation patterns.
Caption: Molecular structure of this compound.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the gem-difluoro group and the carboxylic acid moiety. The puckered nature of the cyclobutane ring leads to complex spin-spin coupling patterns, further complicated by through-space and through-bond couplings to fluorine.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-α | ~ 2.5 - 2.7 | Doublet of triplets (dt) or Multiplet (m) | JHα-H2 ≈ 8-10 Hz, JHα-Hβ ≈ 7-9 Hz | 2H |
| H-2 | ~ 2.6 - 2.8 | Multiplet (m) | - | 1H |
| H-1, H-4 | ~ 2.2 - 2.5 | Multiplet (m) | - | 4H |
| COOH | ~ 10 - 12 | Broad singlet (br s) | - | 1H |
Causality Behind Predictions:
-
H-α: These protons are alpha to the carbonyl group, which deshields them, shifting them downfield to the ~2.5-2.7 ppm region.
-
H-2: This methine proton is adjacent to the electron-withdrawing acetic acid group, leading to a downfield shift. Its multiplicity will be complex due to coupling with H-1, H-4, and H-α protons.
-
H-1, H-4: These methylene protons on the cyclobutane ring are adjacent to the highly electronegative CF₂ group. This proximity causes a significant deshielding effect. They will also exhibit complex splitting due to geminal and vicinal couplings with other ring protons, as well as vicinal coupling to the two fluorine atoms (³JH-F), which will further broaden the multiplet.
-
COOH: The acidic proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and solvent dependent.
Caption: Key proton environments and their predicted NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-13 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
Carbon-¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum reveals all unique carbon environments. The most notable features will be the significant downfield shift of the carbon atom bearing the two fluorine atoms due to strong deshielding, and the characteristic splitting of this signal into a triplet by the two equivalent fluorine atoms (¹JC-F). Other carbons will also exhibit smaller long-range C-F couplings.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-decoupled) | Predicted Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C=O | ~ 175 - 180 | Singlet (s) or Triplet (t) | ³JC-F might be small | | C-3 | ~ 115 - 125 | Triplet (t) | ¹JC-F ≈ 250-280 Hz | | C-α | ~ 38 - 42 | Singlet (s) or Triplet (t) | ³JC-F might be small | | C-2 | ~ 30 - 35 | Singlet (s) or Triplet (t) | ²JC-F ≈ 20-25 Hz | | C-1, C-4 | ~ 28 - 33 | Singlet (s) or Triplet (t) | ²JC-F ≈ 20-25 Hz |
Causality Behind Predictions:
-
C=O: The carbonyl carbon of a carboxylic acid is highly deshielded, appearing in the 175-180 ppm range.[1]
-
C-3: This carbon is directly bonded to two highly electronegative fluorine atoms, causing a massive downfield shift. The direct, one-bond coupling to two fluorine atoms will split this signal into a characteristic triplet.
-
C-α, C-2, C-1, C-4: These sp³ hybridized carbons appear in the typical alkane region, with their exact shifts influenced by proximity to the deshielding fluorine and carboxyl groups. Two-bond and three-bond couplings to fluorine (²JC-F, ³JC-F) are expected, which may resolve as triplets or simply broaden the signals.
Caption: Key carbon environments and their predicted NMR shift regions.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-200 ppm.[2]
-
Use a 30-45 degree pulse angle.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and reference the solvent peak (CDCl₃ at 77.16 ppm).
Fluorine-¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift is very sensitive to the electronic environment.[3] For this compound, a single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal's multiplicity will be a key confirmation of the structure, arising from coupling to the four adjacent protons on the cyclobutane ring.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ standard):
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| CF₂ | ~ -90 to -110 | Quintet (quint) or Triplet of triplets (tt) | ³JF-H(1/4) ≈ 10-15 Hz | 2F |
Causality Behind Predictions:
-
Chemical Shift: Geminal difluoro groups on an aliphatic ring typically resonate in the -90 to -110 ppm range relative to CFCl₃.[3][4]
-
Multiplicity: The two equivalent fluorine atoms couple to the four equivalent protons on the adjacent C-1 and C-4 positions. Assuming equal coupling, this would ideally result in a quintet (n+1 = 4+1).
References
1H NMR and 13C NMR data for 2-(3,3-Difluorocyclobutyl)acetic acid
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 2-(3,3-Difluorocyclobutyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the gem-difluorocyclobutyl motif. A thorough understanding of its structural features is paramount for its effective application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of such molecules. This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of this compound, grounded in fundamental principles and spectral data from related structures.
Molecular Structure and Predicted NMR Environment
The structure of this compound (C₆H₈F₂O₂) features a four-membered cyclobutane ring substituted with two fluorine atoms at the C3 position and an acetic acid moiety at the C1 position.[1][2][3] The presence of the electronegative fluorine atoms and the carboxylic acid group significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic chemical shifts and coupling patterns in the NMR spectra.
Caption: Structure of this compound with key atoms labeled.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is expected to exhibit distinct multiplets for the protons on the cyclobutane ring and the acetic acid side chain. The gem-difluoro substitution introduces complex splitting patterns due to 1H-19F couplings.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 10.0 - 12.0 | broad singlet | - |
| Hα | 2.4 - 2.6 | doublet | JHα-H1 = ~7-9 Hz |
| H1 | 2.5 - 2.8 | multiplet | - |
| H2, H4 (cis to acetic acid) | 2.0 - 2.3 | multiplet | - |
| H2, H4 (trans to acetic acid) | 1.8 - 2.1 | multiplet | - |
Rationale for Assignments:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift, which can vary with concentration and solvent.
-
Alpha-Protons (Hα): The protons on the carbon adjacent to the carbonyl group are expected to resonate around 2.4-2.6 ppm. They will be split by the adjacent methine proton (H1) on the cyclobutane ring, resulting in a doublet.
-
Cyclobutyl Protons (H1, H2, H4): The protons on the cyclobutane ring will exhibit complex splitting patterns due to both proton-proton (geminal and vicinal) and proton-fluorine couplings. The methine proton (H1) will be a multiplet due to coupling with Hα, H2, and H4. The methylene protons at C2 and C4 are diastereotopic and will have different chemical shifts. Their signals will be further complicated by geminal coupling to each other and vicinal coupling to H1 and long-range coupling to the fluorine atoms. The presence of fluorine generally leads to a downfield shift for nearby protons.[4][5]
Predicted 13C NMR Spectrum
The 13C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine atoms will exhibit a characteristic triplet due to one-bond 13C-19F coupling.
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C=O | 175 - 180 | singlet | - |
| C3 | 115 - 125 | triplet | ¹JC-F = ~240-260 Hz |
| Cα | 40 - 45 | singlet | - |
| C1 | 35 - 40 | triplet | ³JC-F = ~3-5 Hz |
| C2, C4 | 30 - 35 | triplet | ²JC-F = ~20-25 Hz |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded and will appear at the lowest field, typically in the 175-180 ppm range.[6][7]
-
Fluorinated Carbon (C3): The carbon atom directly bonded to the two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to the strong one-bond coupling to the two equivalent fluorine nuclei.[8]
-
Alpha-Carbon (Cα): The carbon of the methylene group adjacent to the carboxyl group will resonate in the 40-45 ppm range.
-
Cyclobutyl Carbons (C1, C2, C4): The remaining cyclobutyl carbons will appear in the aliphatic region. C1, being adjacent to the substituent, will be slightly downfield compared to C2 and C4. These carbons will also exhibit smaller, long-range couplings to the fluorine atoms, appearing as triplets in a high-resolution spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a common choice for small organic molecules.[6]
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for better resolution.
-
Acquire a standard one-dimensional 1H spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
3. 13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.[8]
-
Typical parameters:
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
For observing C-F couplings, a non-decoupled or fluorine-coupled spectrum can be acquired.
4. 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
Caption: Recommended workflow for NMR analysis of this compound.
Conclusion
The 1H and 13C NMR spectra of this compound are predicted to show characteristic features arising from the interplay of the cyclobutane ring's conformational properties and the strong electronic effects of the gem-difluoro and carboxylic acid substituents. A systematic approach, including 1D and 2D NMR techniques, will enable a complete and unambiguous assignment of all proton and carbon signals, providing essential structural information for researchers in drug discovery and development.
References
- 1. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1373503-48-0 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(3,3-Difluorocyclobutyl)acetic Acid
Abstract
This technical guide provides a comprehensive framework for the robust analysis of 2-(3,3-difluorocyclobutyl)acetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific principles that govern method development. We will explore tailored strategies for sample preparation, chromatographic separation, and mass spectrometric detection. Key discussions include the rationale for selecting negative ion electrospray ionization, a detailed examination of anticipated fragmentation pathways, and step-by-step protocols for creating a sensitive and specific quantitative assay.
Introduction: The Analytical Challenge
This compound is a synthetic carboxylic acid featuring a strained, fluorinated cyclobutane ring.[1][2][3] Such structures are of increasing interest in medicinal chemistry as bioisosteres or building blocks for novel therapeutics.[2][3] The presence of the carboxylic acid group and the difluorinated cyclobutyl moiety presents a unique set of analytical challenges and opportunities for mass spectrometry.
The primary analytical goals for this molecule typically involve accurate quantification in complex matrices (e.g., plasma, urine, or in-process reaction mixtures) and structural confirmation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the ideal technology for this application due to its inherent selectivity, sensitivity, and speed. This guide will provide the foundational knowledge and practical protocols to develop a reliable LC-MS/MS method from the ground up.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₈F₂O₂[1]
-
Molecular Weight: 150.12 g/mol [1]
-
Structure: Carboxylic acid attached to a 3,3-difluorocyclobutyl ring.
-
Acidity: The carboxylic acid group (-COOH) is the primary ionizable site, making it amenable to analysis in negative ion mode.
Foundational Strategy: Sample Preparation
The objective of sample preparation is to isolate the analyte from interfering matrix components, which can suppress ionization, clog the LC system, or create isobaric interferences.[4][5] The choice of technique is dictated by the sample matrix and the required limit of quantitation (LLOQ).[4][6]
Protein Precipitation (PPT)
-
Application: Ideal for high-protein matrices like plasma or serum when high throughput is desired and the LLOQ is not exceedingly low.[4][5]
-
Causality: This technique leverages the principle that high concentrations of organic solvent will denature and precipitate proteins. The analyte, being a small polar molecule, remains soluble in the supernatant. Acetonitrile is often preferred over methanol as it typically results in a cleaner, more complete protein crash.[5]
Protocol: Protein Precipitation for Plasma Samples
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.[7]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7]
-
Vortex to mix, centrifuge briefly to pellet any particulates, and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
-
Application: For assays requiring lower LLOQs and superior sample cleanup. SPE provides a more selective extraction, significantly reducing matrix effects.[6]
-
Causality: For an acidic analyte like this compound, a mixed-mode anion exchange (MAX or WAX) sorbent is highly effective. The protocol involves adjusting the sample pH to ensure the carboxylic acid is deprotonated (negatively charged), allowing it to bind to the positively charged anion exchange sorbent. Interferents are washed away before the analyte is selectively eluted.
Chromatographic Separation: The Key to Robustness
The goal of liquid chromatography is to separate the analyte from isomers and matrix components prior to MS detection, which is critical for minimizing ion suppression. For a polar, acidic small molecule, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach.
Column and Mobile Phase Selection
-
Column: A C18 stationary phase is a versatile starting point. Columns with particle sizes ≤3 µm provide excellent efficiency and peak shape.
-
Mobile Phase: A typical mobile phase system consists of:
-
Aqueous (A): Water with an acidic modifier.
-
Organic (B): Acetonitrile or Methanol with the same acidic modifier.
-
-
The Role of pH (The Causality): The mobile phase pH must be carefully controlled. For a carboxylic acid, maintaining an acidic mobile phase (pH < pKa of the analyte, typically pH 2.5-3.5) ensures the molecule is in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on a C18 column. Formic acid (0.1%) is a common and effective choice as it is volatile and compatible with MS detection. While acetic acid can sometimes increase MS signal, it may alter retention characteristics.[8]
Step-by-Step LC Method Development Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Initial Gradient: Start with a shallow gradient to scout for the analyte's elution point.
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Optimization: Adjust the gradient slope around the elution time of the analyte to ensure separation from any co-eluting peaks and to achieve a runtime of 3-5 minutes.
Mass Spectrometry: Detection and Quantification
Ionization Mode Selection
-
Negative vs. Positive ESI: Electrospray Ionization (ESI) is the technique of choice. Given the presence of the acidic carboxylic acid proton, the molecule will readily lose a proton to form a stable negative ion [M-H]⁻. Therefore, Negative Ion Mode ESI is strongly recommended for achieving the highest sensitivity. While positive ion adducts ([M+H]⁺ or [M+Na]⁺) might be observable, their intensity will be significantly lower. The choice of an acidic mobile phase, while necessary for chromatography, can improve negative ion ESI responses for acidic compounds due to gas-phase effects.[9]
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for selectivity. It involves selecting the precursor ion ([M-H]⁻) and fragmenting it via collision-induced dissociation (CID) to produce specific product ions. The molecular weight is 150.12, so the precursor ion will have an m/z of 149.04 .
Proposed Fragmentation Pathways: The fragmentation of the [M-H]⁻ ion (m/z 149.04) is expected to proceed through several key pathways driven by the initial charge location on the carboxylate and the strained nature of the cyclobutane ring.[10][11]
-
Loss of CO₂: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This would produce a highly stable fragment ion at m/z 105.0 . This is often the most intense and reliable fragment for quantification.
-
[C₆H₇F₂O₂]⁻ → [C₅H₇F₂]⁻ + CO₂ (m/z 149 → m/z 105)
-
-
Ring Opening/Cleavage: The strained cyclobutane ring can fragment.[10][11][12] A common pathway for cycloalkanes is the loss of ethene or substituted ethene molecules.[10][11] In this case, cleavage could lead to the loss of difluoroethene (C₂H₂F₂, 64 Da), resulting in a fragment at m/z 85.0 .
-
[C₆H₇F₂O₂]⁻ → [C₄H₅O₂]⁻ + C₂H₂F₂ (m/z 149 → m/z 85)
-
-
Loss of HF: Organofluorine compounds can undergo the neutral loss of hydrogen fluoride (20 Da). This could occur from the m/z 105 fragment.
-
[C₅H₇F₂]⁻ → [C₅H₆F]⁻ + HF (m/z 105 → m/z 85)
-
The diagram below visualizes these primary fragmentation routes.
Caption: Proposed MS/MS fragmentation of this compound.
Quantitative Method: Multiple Reaction Monitoring (MRM)
For ultimate sensitivity and specificity, a Multiple Reaction Monitoring (MRM) experiment is employed. This involves monitoring specific precursor → product ion transitions.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Maximizes sensitivity for the acidic analyte. |
| Precursor Ion (Q1) | 149.0 | The deprotonated molecule [M-H]⁻. |
| Product Ion (Q3) | 105.0 | Quantifier: Typically the most intense and stable fragment. |
| Product Ion (Q3) | 85.0 | Qualifier: Confirms identity; the ratio of Quant/Qual should be constant. |
| Dwell Time | 50-100 ms | Balances scan speed with signal intensity for good peak definition. |
| Collision Energy | Optimized | Varies by instrument; must be empirically determined to maximize product ion signal. |
| Cone/Declustering | Optimized | Empirically determined to maximize precursor ion signal. |
Integrated Workflow and Data Analysis
The entire analytical process can be visualized as a sequential workflow, ensuring that each step validates the next.
Caption: End-to-end workflow for quantitative LC-MS/MS analysis.
Data analysis involves integrating the chromatographic peak areas for the quantifier and qualifier MRM transitions. A calibration curve is constructed by plotting the peak area response against known concentrations of analytical standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve. The qualifier ion serves as a crucial check: the ratio of its peak area to the quantifier's peak area must remain consistent (typically within ±20%) across all samples and standards to confirm the analyte's identity.
Conclusion
The successful mass spectrometric analysis of this compound is readily achievable through a systematic and scientifically-grounded approach. By leveraging negative ion mode ESI, developing a stable reversed-phase LC method with acidic mobile phase, and employing a highly selective MRM scan, researchers can develop robust and sensitive assays suitable for demanding applications in pharmaceutical development and scientific research. The principles and protocols outlined in this guide provide a validated starting point for method development and a deeper understanding of the causal factors that ensure analytical success.
References
- 1. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1373503-48-0 [chemicalbook.com]
- 3. Cas 1373503-48-0,this compound | lookchem [lookchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tecan.com [tecan.com]
- 7. organomation.com [organomation.com]
- 8. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 12. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
An In-Depth Technical Guide to 2-(3,3-Difluorocyclobutyl)acetic Acid: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,3-Difluorocyclobutyl)acetic acid is a fluorinated carboxylic acid that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring, imparts desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved membrane permeability, and favorable binding interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its primary application as a key building block in the development of novel therapeutics, particularly Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) modulators.
Physicochemical Properties
Core Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 1373503-48-0 | PubChem |
| Molecular Formula | C₆H₈F₂O₂ | PubChem |
| Molecular Weight | 150.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Sigma-Aldrich |
| XlogP | 1.1 | PubChem |
| Monoisotopic Mass | 150.04923582 Da | PubChem |
| Boiling Point (Predicted) | 229.0 ± 10.0 °C at 760 mmHg | Crysdot LLC |
Acidity (pKa)
The acidity of a carboxylic acid is a critical parameter influencing its solubility, reactivity, and pharmacokinetic profile. The presence of electron-withdrawing fluorine atoms on the cyclobutane ring is expected to increase the acidity of this compound compared to its non-fluorinated analog. Experimental determination of pKa for various perfluorinated carboxylic acids (PFCAs) has shown that fluorination significantly lowers the pKa. For instance, the pKa of monofluoracetic acid is around 2.58, while that of difluoroacetic acid is approximately 1.22.[1] Given the proximity of the difluoro group to the carboxylic acid moiety, the pKa of this compound is estimated to be in the range of 3.5 - 4.5 .
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl and methylene protons. The proton on the carbon bearing the acetic acid side chain would appear as a multiplet. The methylene protons of the acetic acid group would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent cyclobutyl proton. The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans couplings.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (in the range of 170-180 ppm), the carbon bearing the two fluorine atoms (which will appear as a triplet due to C-F coupling), and the other carbons of the cyclobutane ring and the acetic acid side chain.[2][3]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent protons on the cyclobutane ring.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹. A strong C=O (carbonyl) stretching absorption should appear between 1700 and 1760 cm⁻¹. The C-F stretching vibrations will likely be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[2][3][7][8]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns for cyclic fluorinated compounds include the loss of HF, COOH, and cleavage of the cyclobutane ring.[9]
Synthesis of this compound
While specific patented synthesis routes for this compound are not widely published, a plausible synthetic pathway can be constructed based on commercially available starting materials and established organic reactions. A likely precursor is (3,3-difluorocyclobutyl)methanol.
Figure 1: Plausible Synthesis of this compound.
Step 1: Tosylation of (3,3-Difluorocyclobutyl)methanol. The starting alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. This converts the hydroxyl group into a good leaving group.
Step 2: Cyanation. The tosylate is then displaced by a cyanide nucleophile, typically using sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), to yield 2-(3,3-difluorocyclobutyl)acetonitrile.
Step 3: Hydrolysis. The nitrile is subsequently hydrolyzed under acidic conditions (e.g., aqueous sulfuric acid) with heating to afford the final product, this compound.
Application in Drug Discovery: RORγ Modulators
This compound is a valuable building block in the synthesis of RORγ modulators. RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[10][11] The difluorocyclobutyl moiety is often incorporated into the structure of RORγ inhibitors to enhance their potency and pharmacokinetic properties. The rigidity of the cyclobutane ring can help to lock the molecule into a bioactive conformation, while the fluorine atoms can improve metabolic stability and binding affinity.
Figure 2: Workflow for the use of this compound in RORγ modulator synthesis.
Experimental Protocols
The following are representative protocols for the characterization of this compound.
Melting Point Determination
-
A small amount of the finely powdered, dry solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[12][13][14][15]
Solubility Determination
-
To a test tube containing 1 mL of a solvent (e.g., water, ethanol, dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃), add approximately 10 mg of this compound.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for the presence of undissolved solid.
-
Solubility is typically classified as soluble, partially soluble, or insoluble.[16][17][18][19][20]
pKa Determination by Potentiometric Titration
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of structural and electronic properties. Its incorporation into drug candidates, particularly RORγ modulators, highlights its potential for the development of new therapies for autoimmune and inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
- 1. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress on nuclear receptor RORγ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. thinksrs.com [thinksrs.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. www1.udel.edu [www1.udel.edu]
- 18. is.muni.cz [is.muni.cz]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. scribd.com [scribd.com]
An In-Depth Technical Guide to 2-(3,3-Difluorocyclobutyl)acetic acid: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(3,3-Difluorocyclobutyl)acetic acid, a significant building block in modern medicinal chemistry. We will delve into the initial synthesis as disclosed in the patent literature, providing detailed experimental protocols and exploring the scientific rationale behind its design. The guide will further contextualize its emergence within the landscape of drug discovery, specifically focusing on its role in the development of Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) modulators for the treatment of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable fluorinated carbocycle.
Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the gem-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for carbonyls and other functional groups, offering a rigid and metabolically robust core. This compound (Figure 1) is a prime example of a building block that leverages these advantages, providing a versatile handle for the synthesis of complex pharmaceutical agents.
This guide will trace the origins of this important molecule, from its first disclosure to its application in cutting-edge drug discovery programs.
The Discovery of this compound: A Tale of RORγ Modulation
The first documented synthesis of this compound is found in the patent literature, specifically in the international patent application WO/2012/061180, filed by Genentech, Inc. This patent, published on May 10, 2012, discloses a series of compounds as modulators of RORγ, a key therapeutic target for autoimmune diseases.
The Therapeutic Target: RORγ and Autoimmune Diseases
Retinoic Acid Receptor-related Orphan Receptor γ (RORγ, also known as RORc) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). While essential for host defense against certain pathogens, dysregulation of the Th17 pathway is a key driver in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
By the early 2010s, inhibiting the function of RORγ to suppress Th17 cell differentiation and IL-17 production had emerged as a promising therapeutic strategy. This led to a surge in research and development efforts by pharmaceutical companies, including Genentech, to identify and synthesize small molecule modulators of RORγ.
The Emergence of a Novel Building Block
Within this context, the Genentech inventors sought to create novel chemical entities with potent and selective RORγ inhibitory activity. The design of these molecules required specific structural features to optimize binding to the receptor and achieve desirable pharmacokinetic properties. It is in the synthesis of these pioneering RORγ modulators that this compound was first described as a crucial intermediate. Its rigid, fluorinated cyclobutyl ring provided a unique three-dimensional scaffold that could be elaborated to interact with the RORγ ligand-binding domain, while the acetic acid side chain offered a convenient point of attachment for further chemical modifications.
The Inaugural Synthesis: A Step-by-Step Protocol
The synthesis of this compound, as detailed in patent WO/2012/061180, is a multi-step process commencing from (3,3-difluorocyclobutyl)methanol. The overall synthetic pathway is depicted below:
Step 1: Synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)
The synthesis begins with the conversion of the commercially available starting material, (3,3-difluorocyclobutyl)methanol, into a better leaving group to facilitate nucleophilic substitution. This is achieved through tosylation.
Experimental Protocol:
-
To a solution of (3,3-difluorocyclobutyl)methanol (1.0 eq) in pyridine (10 vol) at 0 °C is added p-toluenesulfonyl chloride (1.5 eq).
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate.
-
The crude product is purified by column chromatography on silica gel to afford (3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate.
Causality of Experimental Choices:
-
Pyridine: Serves as both a solvent and a base to neutralize the HCl generated during the reaction.
-
p-Toluenesulfonyl chloride (TsCl): Reacts with the hydroxyl group to form a tosylate, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
-
0 °C to room temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion.
Step 2: Synthesis of (3,3-Difluorocyclobutyl)acetonitrile
The tosylate intermediate is then subjected to a nucleophilic substitution reaction with a cyanide source to introduce the nitrile functionality.
Experimental Protocol:
-
A solution of (3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) in dimethyl sulfoxide (DMSO) (10 vol) is treated with sodium cyanide (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude nitrile is purified by column chromatography on silica gel to yield (3,3-difluorocyclobutyl)acetonitrile.
Causality of Experimental Choices:
-
Sodium Cyanide (NaCN): Provides the cyanide nucleophile for the SN2 reaction.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation (Na⁺) while leaving the anion (CN⁻) relatively free and highly nucleophilic.
-
80 °C: The elevated temperature is necessary to drive the substitution reaction to completion.
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.
Experimental Protocol (as described in WO/2012/061180, Example 1B):
-
A mixture of (3,3-difluorocyclobutyl)acetonitrile (1.0 eq) in ethanol (5 vol) and a 6 N aqueous solution of sodium hydroxide (10 eq) is heated at reflux for 16 hours.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled to 0 °C and acidified to pH 1 with concentrated HCl.
-
The acidic aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid.
Causality of Experimental Choices:
-
Sodium Hydroxide (NaOH): A strong base that facilitates the hydrolysis of the nitrile to a carboxylate salt.
-
Ethanol/Water Mixture: A suitable solvent system for the hydrolysis reaction.
-
Reflux: The high temperature accelerates the rate of hydrolysis.
-
Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₈F₂O₂ |
| Molecular Weight | 150.12 g/mol |
| CAS Number | 1373503-48-0 |
| Appearance | Solid |
Spectroscopic Data (Representative):
-
¹H NMR (CDCl₃): δ 11.5-10.0 (br s, 1H), 2.80-2.60 (m, 2H), 2.55-2.35 (m, 3H), 2.30-2.10 (m, 2H).
-
¹⁹F NMR (CDCl₃): δ -93.5 (m).
-
MS (ESI): m/z 149.0 [M-H]⁻.
Conclusion: A Versatile Building Block for Future Drug Discovery
The discovery of this compound, born out of the pursuit of novel RORγ modulators, exemplifies the synergy between targeted drug discovery programs and the development of new chemical tools. Its unique structural and electronic properties, conferred by the gem-difluorocyclobutyl motif, have established it as a valuable building block for medicinal chemists. The synthetic route, now publicly available through the patent literature, provides a reliable method for its preparation, enabling its wider application in the design and synthesis of next-generation therapeutics. As the demand for metabolically robust and structurally diverse scaffolds continues to grow, the importance of this compound in the landscape of drug discovery is poised to expand further.
Introduction: Targeting a Key Oncogenic Pathway
An In-Depth Technical Guide to the Characterization of Taselisib (GDC-0032), a β-Sparing PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.[1] Its dysregulation, often through activating mutations in the PIK3CA gene, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] Taselisib, also known as GDC-0032 or RG7604, is a potent and selective, orally bioavailable inhibitor of class I PI3K enzymes.[3][4] This guide provides a comprehensive technical overview of the characterization of Taselisib, focusing on its mechanism of action, preclinical and clinical evaluation, and key experimental protocols for its study.
Physicochemical Properties and Formulation
Taselisib is a benzoxepin derivative with the chemical name 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide.[5] Key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 1282512-48-4 | [4][5] |
| Molecular Formula | C24H28N8O2 | [4][5] |
| Molecular Weight | 460.53 g/mol | [3][4][5] |
| Solubility | Soluble in DMSO (≥23.05 mg/mL), sparingly soluble in Ethanol (≥2.79 mg/mL with gentle warming), and insoluble in water. | [4][5] |
For in vitro studies, stock solutions of Taselisib are typically prepared in dimethyl sulfoxide (DMSO). For in vivo animal studies, it can be formulated as a suspension in vehicles such as methylcellulose Tween (MCT).
Mechanism of Action: Selective PI3K Inhibition
Taselisib functions by targeting the ATP-binding pocket of the catalytic subunit of PI3K, thereby inhibiting its kinase activity and subsequent downstream signaling events.[1][6] A distinguishing feature of Taselisib is its isoform selectivity. It potently inhibits PI3Kα, PI3Kδ, and PI3Kγ isoforms while demonstrating significantly less activity against the PI3Kβ isoform.[3][7] This β-sparing profile is thought to contribute to its therapeutic window.[3]
The PI3K pathway is a central node in cell signaling, and its inhibition by Taselisib has profound effects on downstream effectors. The following diagram illustrates the canonical PI3K signaling pathway and the point of intervention by Taselisib.
Caption: The PI3K Signaling Pathway and Inhibition by Taselisib.
Biochemical and Cellular Characterization
The potency and selectivity of Taselisib have been extensively characterized through biochemical and cellular assays.
Biochemical Potency
The inhibitory activity of Taselisib against different PI3K isoforms is typically determined using in vitro kinase assays. A common method is a fluorescence polarization assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]
| PI3K Isoform | Ki (nM) | IC50 (nM) | Reference |
| PI3Kα | 0.29 | 0.29 | [3][5][8] |
| PI3Kβ | 9.1 | >8 | [8] |
| PI3Kδ | 0.12 | 0.12 | [3][5][8] |
| PI3Kγ | 0.97 | 0.97 | [3][5][8] |
Cellular Activity
The anti-proliferative effects of Taselisib have been demonstrated in various cancer cell lines, with enhanced potency observed in those harboring PIK3CA mutations.[2][3][9]
| Cell Line | PIK3CA Status | IC50 (nM) | Reference |
| MCF7-neo/HER2 | Mutant | 2.5 | [3][5] |
| MCF7 | Mutant | 4 | [5] |
| PC3 | PTEN null | 31 | [5] |
| Cal-33 | H1047R mutant | - | [7] |
Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization assay to determine the IC50 of Taselisib against PI3K isoforms.
-
Reagents and Materials:
-
Recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PIP2 substrate
-
ATP
-
Fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3)
-
GRP-1 pleckstrin homology (PH) domain protein
-
Assay buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Taselisib stock solution in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of Taselisib in DMSO.
-
Add the PI3K enzyme, PIP2, and ATP to the wells of the microplate.
-
Add the diluted Taselisib or DMSO (vehicle control) to the respective wells.
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and add the fluorescent PIP3 probe and GRP-1 PH domain protein.
-
Incubate to allow for binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of PIP3 produced.
-
Plot the percentage of inhibition against the logarithm of the Taselisib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Caption: Workflow for an In Vitro Kinase Assay.
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of Taselisib on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Taselisib stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Taselisib in a complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of Taselisib or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the Taselisib concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Characterization and Preclinical Studies
Taselisib has demonstrated robust anti-tumor activity in various preclinical xenograft models, particularly those with PIK3CA mutations.[5][9]
-
Tumor Growth Inhibition: In a KPL-4 xenograft model, a single dose of 25 mg/kg Taselisib suppressed the PI3K pathway for up to 24 hours.[1] In an MCF7-neo/Her2 xenograft model, oral administration of Taselisib led to dose-dependent tumor growth inhibition and regressions.[5]
-
Pharmacokinetics: Taselisib exhibits dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours in patients.[1][3]
-
Radiosensitization: Preclinical studies have shown that Taselisib can enhance the anti-tumor effects of radiotherapy in head and neck squamous cell carcinomas with activating PIK3CA alterations.[7] This is achieved by impairing DNA damage repair and prolonging G2-M arrest following irradiation.[7]
Clinical Development and Therapeutic Applications
Taselisib has undergone extensive clinical evaluation, primarily in patients with advanced solid tumors, including breast cancer.
-
Phase I Studies: Early-phase clinical trials established the safety profile and recommended phase II dose of Taselisib.[1] Dose-limiting toxicities included diarrhea, hyperglycemia, and rash.[1] Pharmacodynamic studies in patient tumor samples confirmed pathway inhibition at doses of 3 mg and above.[1]
-
Phase III SANDPIPER Trial: This study evaluated Taselisib in combination with fulvestrant in postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[10][11] The combination therapy showed a modest improvement in progression-free survival compared to fulvestrant alone (7.4 months vs. 5.4 months).[11] However, the development of Taselisib was ultimately discontinued due to its modest clinical benefit and tolerability profile.[12]
-
Combination Therapies: Taselisib has also been investigated in combination with other targeted agents, such as HER2-directed therapies in HER2-positive breast cancer.[6]
Conclusion
Taselisib (GDC-0032) is a well-characterized, potent, and selective β-sparing PI3K inhibitor. Its preferential activity in PIK3CA-mutant cancers has been demonstrated in both preclinical and clinical settings. While its development was halted, the extensive characterization of Taselisib has provided valuable insights into the therapeutic targeting of the PI3K pathway and serves as an important reference compound for ongoing research in this field.
References
- 1. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. The ASCO Post [ascopost.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
solubility of 2-(3,3-Difluorocyclobutyl)acetic acid in organic solvents
An In-Depth Technical Guide Solubility Profile of 2-(3,3-Difluorocyclobutyl)acetic Acid: A Theoretical and Practical Guide for Researchers
Abstract
This compound is a valuable fluorinated building block in modern medicinal chemistry, notably utilized in the synthesis of advanced therapeutic agents such as RORγ modulators[1][2]. The solubility of this compound in organic solvents is a critical physical property that dictates its utility in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document outlines the compound's key physicochemical properties, discusses the theoretical principles governing its solubility, and presents detailed, field-proven experimental protocols for its qualitative and quantitative assessment. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable solubility data, enabling informed solvent selection and accelerating research and development timelines.
Introduction: The Strategic Importance of a Fluorinated Building Block
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, modulating lipophilicity, and improving bioavailability[3][4][5]. This compound embodies this principle, featuring a gem-difluorinated cyclobutyl ring—a motif that imparts unique conformational and electronic properties[6]. Its application as a key intermediate highlights the necessity of understanding its fundamental physicochemical characteristics[1][2].
Solubility is paramount for any chemical entity intended for use in synthesis or formulation. For process chemists, knowledge of solubility is essential for:
-
Reaction Solvent Selection: Ensuring reactants are in the solution phase for optimal reaction kinetics.
-
Purification and Crystallization: Designing efficient protocols for isolating the final product with high purity.
-
Formulation Development: Creating stable solutions or suspensions for preclinical studies.
This guide provides the theoretical context and practical tools necessary to systematically characterize the solubility of this compound across a range of common organic solvents.
Physicochemical Properties and Molecular Structure Analysis
A molecule's solubility is a direct consequence of its structure. The key features of this compound (Figure 1) are its polar carboxylic acid head, its nonpolar aliphatic ring, and the highly electronegative gem-difluoro group.
Figure 1: Chemical Structure of this compound
The Carboxylic Acid Group
The -COOH group is polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functionality dictates strong, favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
The gem-Difluoro Cyclobutyl Moiety
The cyclobutyl ring provides a nonpolar, aliphatic character. However, the introduction of the gem-difluoro (CF₂) group has profound electronic consequences:
-
Increased Acidity (Lower pKa): Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analog. Studies on similar structures show that gem-difluorination significantly lowers the pKa of adjacent carboxylic acids[2][4][8].
-
Lipophilicity Modulation (LogP): The effect of fluorination on lipophilicity is complex. While a single fluorine atom often increases lipophilicity, motifs like the CF₂ group can alter polarity and molecular interactions in ways that do not follow simple trends[8]. The predicted XlogP for this compound is 1.1, suggesting a balance between hydrophilic and lipophilic character[7][9].
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with both the hydroxyl and carbonyl groups of the carboxylic acid. High solubility is generally expected, provided the nonpolar cyclobutyl moiety does not dominate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. Strong solubility is anticipated in highly polar solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents interact primarily through weaker van der Waals forces. The polar carboxylic acid group is incompatible with these solvents, and therefore, very low solubility is expected. Diethyl ether, having a slight polarity and an oxygen atom that can accept a hydrogen bond, may show slightly better performance than pure hydrocarbons like hexane.
Experimental Protocols for Solubility Determination
As no comprehensive dataset exists, direct experimental determination is required. The following protocols provide a systematic approach for solubility screening and quantification.
Diagram: Overall Solubility Assessment Workflow
The following diagram outlines the logical flow from a rapid qualitative screen to a precise quantitative measurement.
Caption: A strategic workflow for determining the solubility profile.
Protocol 4.1: Qualitative Solubility Assessment
This rapid method provides a preliminary classification of solubility.
Methodology:
-
Add approximately 2-5 mg of this compound to a small, clean test tube or vial.
-
Add 1.0 mL of the test solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, cap the vial and vortex or shake vigorously for 30 seconds.
-
Observe the mixture against a contrasting background.
-
Classify the result based on visual inspection:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Protocol 4.2: Quantitative Solubility Determination (Thermodynamic Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility[10][11].
Diagram: Shake-Flask Solubility Protocol
Caption: Step-by-step workflow for the Shake-Flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a precisely known volume of the desired organic solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vial and allow it to stand at the same constant temperature for at least 2 hours to let undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).
-
Analysis: Accurately dilute a known aliquot of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the compound in the diluted sample using a pre-calibrated analytical technique, such as HPLC-UV.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent.
Data Presentation and Interpretation
Quantitative results should be systematically recorded to allow for clear comparison and analysis.
Table 1: Solubility Data Template for this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 1.88 | ||
| Toluene | Nonpolar | 2.38 | ||
| Diethyl Ether | Nonpolar | 4.34 | ||
| Dichloromethane | Polar Aprotic | 9.08 | ||
| Acetone | Polar Aprotic | 20.7 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Acetonitrile | Polar Aprotic | 37.5 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ||
| Water | Polar Protic | 80.1 |
Interpretation: By plotting the measured solubility (in mol/L on a log scale) against a solvent property like the dielectric constant, researchers can visualize the correlation between solvent polarity and solubilizing power. This relationship provides predictive insight for selecting solvent systems for future experiments, such as mixed-solvent systems for crystallization.
Conclusion
This compound is a key asset in medicinal chemistry, and a thorough understanding of its solubility is a prerequisite for its effective application. This guide provides the essential theoretical background and robust, actionable protocols for researchers to determine its solubility profile in common organic solvents. By systematically applying the described methodologies, scientists can generate the critical data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of next-generation pharmaceuticals.
References
- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 2-(3,3-Difluorocyclobutyl)acetic Acid in the Synthesis of Novel RORγt Modulators
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 2-(3,3-difluorocyclobutyl)acetic acid and its derivatives in the synthesis of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) modulators. RORγt is a pivotal, lineage-defining transcription factor for T helper 17 (Th17) cells, making it a high-value therapeutic target for a spectrum of autoimmune and inflammatory diseases. The incorporation of strained, fluorinated aliphatic rings like the 3,3-difluorocyclobutyl moiety is an emerging strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and optimize ligand-target interactions. This document elucidates the scientific rationale, provides step-by-step synthetic protocols, and discusses the anticipated impact of this unique building block on the pharmacokinetic and pharmacodynamic profiles of next-generation RORγt inhibitors.
Introduction: RORγt as a Therapeutic Target
The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) is a member of the nuclear receptor superfamily.[1][2] One of its isoforms, RORγt, is selectively expressed in immune cells and functions as the master regulator for the differentiation of pro-inflammatory Th17 cells.[3][4] These cells are characterized by their production of cytokines, most notably Interleukin-17 (IL-17), which is a key mediator in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][5]
The discovery that genetic deficiency of RORγt protects mice in various autoimmune disease models has spurred extensive drug discovery efforts to identify small molecule inhibitors (inverse agonists or antagonists) of RORγt.[5] These modulators bind to the ligand-binding domain (LBD) of the receptor, instigating conformational changes that disrupt the recruitment of coactivator proteins, thereby repressing the transcription of IL-17 and other target genes.[4][6]
The RORγt Signaling Pathway
RORγt, upon activation by endogenous ligands (believed to be sterol derivatives), binds to ROR Response Elements (ROREs) in the promoter regions of target genes. This binding event, coupled with the recruitment of coactivator complexes, initiates the transcription of genes essential for Th17 cell function, including IL17A, IL17F, and IL23R. Inhibition of RORγt by a synthetic modulator blocks this cascade, reducing the inflammatory response.
Rationale for Incorporating the 3,3-Difluorocyclobutyl Moiety
The selection of building blocks in drug discovery is a critical decision that profoundly impacts a compound's final properties. The 3,3-difluorocyclobutyl group, delivered via this compound or related synthons, offers a compelling combination of features to address common challenges in drug development.[7]
Metabolic Stability
The cyclobutane ring is a strained carbocycle. While this imparts unique conformational properties, unsubstituted aliphatic rings can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. The introduction of a geminal difluoro group at the 3-position of the cyclobutyl ring serves as a metabolic shield.[7] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and effectively blocking a potential site of oxidative metabolism. This can lead to a longer in vivo half-life and improved oral bioavailability.[8]
Physicochemical Property Modulation
Fluorine is highly electronegative and can significantly alter the local electronic environment of a molecule.[8]
-
Lipophilicity: While highly fluorinated motifs like -CF3 dramatically increase lipophilicity, the targeted placement of a -CF2- group can subtly tune this property. The 3,3-difluorocyclobutyl group can modulate the logP of a molecule to optimize the balance between solubility and permeability, which is crucial for oral absorption and distribution.[8]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups (e.g., amines). This can reduce off-target interactions with aminergic GPCRs and ion channels, thereby improving the safety profile.
-
Conformational Constraint: The rigid, puckered structure of the cyclobutane ring restricts the conformational freedom of the molecule.[7][9] This pre-organization can lead to a lower entropic penalty upon binding to the target protein, potentially increasing binding affinity. The difluoro substitution can further influence the preferred pucker of the ring, offering a tool to fine-tune the three-dimensional presentation of pharmacophoric elements.
Target Engagement and Specificity
The 3,3-difluorocyclobutyl moiety can serve as a bioisostere for other groups, such as isopropyl or tert-butyl groups, while offering improved metabolic properties. It is adept at filling small, hydrophobic pockets within the RORγt ligand-binding domain.[7] As evidenced in patent literature for RORγ modulators, small fluorinated carbocycles are strategically placed to engage with hydrophobic residues in the binding pocket.[10][11]
| Property | Rationale for 3,3-Difluorocyclobutyl Moiety | Expected Outcome |
| Metabolism | Gem-difluoro group acts as a metabolic shield against CYP-mediated oxidation.[7] | Increased half-life, higher systemic exposure (AUC). |
| Lipophilicity | Modulates logP/logD to an optimal range for absorption and distribution. | Improved oral bioavailability and cell permeability. |
| Conformation | Rigid, puckered ring system reduces rotatable bonds and pre-organizes the molecule for binding.[9] | Enhanced binding affinity (lower IC50/Ki). |
| Safety | Can lower the pKa of adjacent amines, reducing off-target liabilities. | Improved safety and tolerability profile. |
Synthetic Protocols: Amide Coupling
The most direct application of this compound is in the formation of an amide bond with an amine-containing core scaffold of a RORγt modulator. Amide bond formation is one of the most common reactions in medicinal chemistry.[12] A robust and high-yielding coupling protocol is essential. Below are two standard, reliable protocols for this transformation.
General Workflow for RORγt Modulator Synthesis
The synthesis typically involves the coupling of a carboxylic acid fragment, such as this compound, with a core amine intermediate.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent, particularly effective for sterically hindered or electronically deactivated substrates.
Materials:
-
This compound (1.0 eq)
-
Core Amine Intermediate (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the Core Amine Intermediate (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). Self-Validation: The aqueous washes remove residual DMF, DIPEA, and water-soluble byproducts from the coupling reaction.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the final amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective coupling method using a carbodiimide (EDC) in the presence of an activating agent (HOBt).
Materials:
-
This compound (1.0 eq)
-
Core Amine Intermediate (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the Core Amine Intermediate (1.1 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath). Causality Note: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC. This creates a less reactive but more selective active ester, which minimizes side reactions and reduces the risk of racemization if chiral centers are present.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
If using DCM, dilute the mixture with additional DCM. If using DMF, dilute with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x). Self-Validation: The acid wash removes excess amine and base, while the base wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to afford the desired product.
Representative Data & Characterization
While specific yield and activity data depend on the exact core scaffold, the following table provides expected outcomes based on compounds disclosed in relevant patent literature incorporating similar fluorinated cyclobutyl moieties.[10]
| Compound ID | Moiety Incorporated | Coupling Method | Typical Yield | RORγt IC50 (nM) | Notes |
| Example A | (3,3-Difluorocyclobutyl)methoxy | HATU / DIPEA | 65-85% | < 100 | Demonstrates high potency. |
| Example B | (3,3-Difluorocyclobutyl)acetyl | EDC / HOBt | 55-75% | < 250 | Effective inhibition achieved. |
| Example C | 4,4-Difluorocyclohexyl | HATU / DIPEA | 70-90% | < 150 | Shows applicability of other fluorinated rings. |
Data is representative and synthesized for illustrative purposes based on patent examples.[10]
Conclusion
The use of this compound and its derivatives represents a sophisticated strategy in the design of potent and selective RORγt modulators. The 3,3-difluorocyclobutyl moiety imparts a favorable combination of metabolic stability, conformational rigidity, and modulated physicochemical properties that can overcome common liabilities in drug development. The synthetic protocols detailed herein provide reliable and efficient methods for incorporating this valuable building block into lead compounds. Researchers in the field of autoimmune disease and drug discovery are encouraged to explore this and other fluorinated aliphatic scaffolds to advance the development of next-generation RORγt-targeted therapeutics.
References
- 1. US11299456B2 - ROR gamma (RORγ) modulators - Google Patents [patents.google.com]
- 2. dovepress.com [dovepress.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017024018A1 - Modulators of ror-gamma - Google Patents [patents.google.com]
- 11. WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents [patents.google.com]
- 12. RU2018121946A - ROR GAMMA MODULATORS - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of RORγt Modulators Utilizing 2-(3,3-Difluorocyclobutyl)acetic Acid
Abstract
The Retinoic acid-related Orphan Receptor gamma t (RORγt) is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of numerous autoimmune diseases.[1][2][3][4][5] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of a potent RORγt modulator. The synthesis leverages a key building block, 2-(3,3-difluorocyclobutyl)acetic acid, a moiety known to enhance metabolic stability and binding affinity in drug candidates.[6] This guide is intended for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, rationale for methodological choices, characterization data, and a troubleshooting guide to facilitate the successful synthesis of this important class of molecules.
Introduction: RORγt as a Therapeutic Target
RORγt is a nuclear receptor that acts as the master regulator for the differentiation of Th17 cells, a distinct lineage of CD4+ T helper cells.[5] These cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[2][7] While essential for host defense against certain pathogens, dysregulated Th17 cell activity and excessive IL-17A production are central to the pathology of autoimmune disorders such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][8]
The transcriptional activity of RORγt is dependent on the binding of small molecule ligands to its ligand-binding domain (LBD).[1][9] This has spurred the development of synthetic small molecules that can function as inverse agonists or antagonists, which inhibit RORγt activity, suppress Th17 differentiation, and thereby reduce inflammation.[1][8] The discovery of these modulators represents a promising therapeutic strategy for a range of human diseases.[10]
The this compound scaffold has become a valuable component in modern medicinal chemistry. The difluorocyclobutyl group is a bioisostere for other common functionalities, offering conformational rigidity and improved physicochemical properties. Fluorination is a well-established strategy to block metabolic oxidation, thereby increasing the half-life of a drug candidate. This protocol details the use of this key acid in an amide coupling reaction to synthesize a representative RORγt modulator, a common pathway for creating piperazine-based derivatives that have shown activity against this target.[11][12]
The RORγt Signaling Pathway in Th17 Differentiation
To understand the mechanism of action for the synthesized modulator, it is crucial to visualize the RORγt signaling pathway. The diagram below illustrates the central role of RORγt in driving Th17 cell differentiation and subsequent pro-inflammatory cytokine production.
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by a synthetic modulator.
Synthetic Strategy and Workflow
The synthesis of the target RORγt modulator is achieved via a standard amide bond formation. This reaction couples the carboxylic acid group of this compound with a primary or secondary amine of a suitable core structure (in this case, a generic piperazine-containing fragment, "Core-NH"). This method is widely used in pharmaceutical synthesis due to its reliability, high yields, and tolerance of various functional groups.[13]
The general workflow for this synthesis is depicted below. It follows a logical progression from reaction setup to the final characterization of the pure compound.
Caption: General experimental workflow for the synthesis, purification, and characterization of the RORγt modulator.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All reagents are for research purposes only.
Materials and Reagents
| Reagent | Acronym/Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | C₆H₈F₂O₂ | 150.12 | Commercial | Key starting material.[14] |
| Amine Core (e.g., 1-(Boc)-piperazine) | Core-NH | Variable | Commercial | A suitable amine coupling partner. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Commercial | Amide coupling agent. |
| N,N-Diisopropylethylamine | DIPEA / C₈H₁₉N | 129.24 | Commercial | Non-nucleophilic base. |
| Dichloromethane (Anhydrous) | DCM / CH₂Cl₂ | 84.93 | Commercial | Reaction solvent. |
| N,N-Dimethylformamide (Anhydrous) | DMF / C₃H₇NO | 73.09 | Commercial | Optional co-solvent for solubility. |
| Saturated Sodium Bicarbonate Solution | Sat. aq. NaHCO₃ | - | Lab Prepared | For aqueous work-up. |
| Brine (Saturated Sodium Chloride Solution) | Sat. aq. NaCl | - | Lab Prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercial | Drying agent. |
| Silica Gel | SiO₂ | - | Commercial | For column chromatography. |
| Ethyl Acetate | EtOAc | 88.11 | Commercial | Chromatography eluent. |
| Hexanes | C₆H₁₄ | - | Commercial | Chromatography eluent. |
Step-by-Step Synthesis Procedure
Reaction Scheme: (Acid) + (Amine Core-NH) --[HATU, DIPEA, DCM]--> (Product Amide)
-
Reagent Preparation:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine core (Core-NH, 1.0 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent. If solubility is an issue, a small amount of anhydrous DMF (up to 20% of total volume) can be added.
-
-
Amide Coupling Reaction:
-
To the stirring solution from Step 1, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Allow the mixture to stir for 5 minutes at room temperature (20-25°C).
-
Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the HCl generated during the activation of the carboxylic acid and to ensure the amine starting material remains deprotonated and nucleophilic.
-
-
In a single portion, add HATU (1.2 eq) to the reaction mixture.
-
Expert Insight: HATU is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid to form an active ester, minimizing side reactions and often leading to cleaner reactions and higher yields compared to other coupling agents like EDC/HOBt.
-
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The product spot should have an Rf value between that of the two starting materials. The reaction is complete when the limiting starting material is no longer visible.
-
The typical reaction time is 2-4 hours.
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM (double the initial volume).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess DIPEA).
-
Saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts).
-
Brine (to remove residual water).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.[15]
-
Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final compound.
-
For exceptionally high purity required for biological assays, a final purification by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may be necessary.[16]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
-
-
Expected Results and Data
The following table outlines typical parameters for a 1 mmol scale reaction.
| Parameter | Value |
| This compound | 150 mg (1.0 mmol, 1.0 eq) |
| Amine Core (assuming MW ~200 g/mol ) | ~200 mg (1.0 mmol, 1.0 eq) |
| HATU | 456 mg (1.2 mmol, 1.2 eq) |
| DIPEA | 0.52 mL (3.0 mmol, 3.0 eq) |
| DCM (Anhydrous) | 10 mL |
| Expected Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (by LC-MS) | >95% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Low quality/wet solvents. | 1. Use fresh HATU from a desiccator.2. Ensure 3.0 eq of DIPEA are used.3. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. |
| Low Yield | 1. Product loss during aqueous work-up (emulsion formation).2. Poor purification recovery. | 1. Add more brine to break emulsions during extraction.2. Perform a back-extraction of the aqueous layers.3. Ensure proper loading and careful fraction collection during chromatography. |
| Multiple Byproducts | 1. Racemization if chiral centers are present.2. Side reaction of HATU with the amine. | 1. Run the reaction at 0°C to minimize epimerization.2. Ensure the acid is fully activated before the amine reacts; consider pre-activating the acid with HATU for 5-10 mins before adding the amine. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of RORγt modulators using this compound. By following the detailed steps for reaction setup, monitoring, work-up, and purification, researchers can efficiently produce these valuable compounds for further investigation in biological and pharmacological studies. The insights into the rationale behind reagent choices and the troubleshooting guide are intended to empower scientists to overcome common synthetic challenges, ultimately accelerating the discovery of new therapeutics for autoimmune diseases.
References
- 1. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 5. The orphan nuclear receptor RORgam ... | Article | H1 Connect [archive.connect.h1.co]
- 6. This compound [myskinrecipes.com]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. lookchem.com [lookchem.com]
- 12. This compound | 1373503-48-0 [chemicalbook.com]
- 13. Synthesis of many different types of organic small molecules using one automated process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Small Molecule Purification | Hanbon [jshanbon.com]
- 16. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
Application Notes & Protocols: 2-(3,3-Difluorocyclobutyl)acetic Acid as a Strategic Building Block for PROTACs
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical and pharmacokinetic (PK) properties such as solubility, cell permeability, and metabolic stability.[3][]
Historically, flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of linker design due to their synthetic tractability.[5] However, the field is increasingly recognizing the limitations of this approach, such as high conformational flexibility which can lead to an entropic penalty upon binding, and potential for rapid oxidative metabolism.[][6] This has spurred a shift towards more sophisticated, rigid linker architectures that can pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and improving drug-like properties.[3][7]
This guide introduces 2-(3,3-difluorocyclobutyl)acetic acid as a strategic building block for the synthesis of advanced PROTACs. We will explore the scientific rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline key assays for the characterization of the resulting degraders.
The PROTAC Mechanism of Action
PROTACs operate catalytically to induce protein degradation. By forming a molecular bridge, they bring the target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.
Scientific Rationale: Advantages of the 3,3-Difluorocyclobutyl Moiety
The incorporation of the this compound building block into a PROTAC linker is a rational design strategy intended to confer several key advantages. These benefits stem from the unique interplay of the rigid cyclobutyl scaffold and the electronic properties of the geminal difluoro group.
-
Conformational Rigidity and Pre-organization: The cyclobutane ring acts as a rigid spacer, reducing the conformational flexibility of the linker compared to traditional alkyl or PEG chains.[3] This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and potentially leading to higher degradation potency and selectivity.[][7]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine is highly electronegative, but its effect on lipophilicity in aliphatic systems is complex and context-dependent. The introduction of a gem-difluoro group can subtly modulate lipophilicity, often in a manner that improves membrane permeability without drastically increasing overall hydrophobicity, a common challenge for large PROTAC molecules.[8][9] This allows for fine-tuning of the molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
-
Solubility: The polar nature of the C-F bonds can improve aqueous solubility, a critical parameter for drug development.[10]
-
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[11] Placing the gem-difluoro group on the cyclobutyl ring can shield adjacent positions from oxidative metabolism, thereby increasing the metabolic half-life of the PROTAC and improving its in vivo exposure.[12]
-
Vectorial Control: The defined three-dimensional structure of the cyclobutyl group provides precise vectorial control over the positioning of the POI and E3 ligase ligands, allowing for a more rational exploration of the optimal geometry for efficient ubiquitination.
| Property | Flexible Linker (e.g., PEG) | Rigid Linker (e.g., Cyclobutyl) | Rigid Fluorinated Linker (e.g., Difluorocyclobutyl) |
| Conformational Freedom | High | Low | Low |
| Ternary Complex | Adapts to proteins; potential entropic penalty | Pre-organizes for binding; may require precise fit | Pre-organizes; fluorine may offer beneficial interactions |
| Metabolic Stability | Prone to oxidative metabolism | Generally more stable than linear chains | High stability due to strong C-F bonds |
| Solubility | Good (PEG) to Poor (Alkyl) | Variable | Generally improved due to C-F polarity |
| Permeability | Can be high, but often high MW | Can be improved by reducing PSA | Can be fine-tuned via lipophilicity modulation |
| Synthetic Accessibility | High | Moderate | Moderate |
Table 1: Comparative properties of linker types in PROTAC design. The difluorocyclobutyl moiety offers a compelling combination of rigidity, metabolic stability, and tunable physicochemical properties.
Synthesis and Incorporation Protocols
The integration of this compound into a PROTAC is a multi-step process. It begins with the synthesis of the building block itself (if not commercially procured), followed by its sequential coupling to the POI and E3 ligase ligands.
Protocol 1: Proposed Synthesis of this compound
While commercially available, understanding the synthesis provides context. A plausible route involves a one-carbon homologation of a 3,3-difluorocyclobutane derivative, such as via an Arndt-Eistert synthesis or a malonic ester synthesis. A representative method starting from the commercially available 3,3-difluorocyclobutane-1-carboxylic acid is outlined below.
-
Activation: Convert 3,3-difluorocyclobutane-1-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).[13]
-
Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) to form the diazoketone intermediate.
-
Wolff Rearrangement: Treat the diazoketone with a silver oxide (Ag₂O) catalyst in the presence of water to induce a Wolff rearrangement, which, after hydrolysis of the resulting ketene, yields the desired this compound.
Note: This synthesis involves hazardous reagents like diazomethane and should only be performed by trained chemists in a suitable fume hood with appropriate safety precautions.
Protocol 2: Modular PROTAC Synthesis via Amide Coupling
This protocol describes a modular approach where the building block is first coupled to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), followed by coupling to the POI ligand.
Step 2A: Coupling of Building Block to E3 Ligase Ligand
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[14][15]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the E3 ligase ligand solution to the activated acid mixture.
-
Stir the reaction at room temperature and monitor progress by LC-MS until the starting material is consumed (typically 2-8 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (E3 Ligand-Linker conjugate) by flash column chromatography on silica gel.
-
Step 2B: Functionalization for POI Ligand Coupling
The E3 Ligand-Linker conjugate must now be functionalized to allow coupling with the POI ligand. This typically involves deprotection of a functional group on the E3 ligand that was carried through the first step. For this example, we assume the POI ligand has a free amine that will be acylated. Therefore, we need to convert the other end of our E3 Ligand-Linker conjugate into a reactive group. If the POI ligand has a carboxylic acid, the process would be reversed.
Step 2C: Final Amide Coupling to POI Ligand
This step assumes the POI ligand presents a nucleophilic amine.
-
Reagents & Materials:
-
E3 Ligand-Linker conjugate with a terminal carboxylic acid (prepared and deprotected from a precursor) (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 2A , using the E3 Ligand-Linker conjugate as the carboxylic acid component and the POI ligand as the amine component.
-
Purify the final crude PROTAC molecule using reverse-phase preparative HPLC to yield the highly pure product.
-
Characterize the final product by HRMS and ¹H/¹³C/¹⁹F NMR.
-
Characterization and Evaluation of the Final PROTAC
Once synthesized and purified, the PROTAC must be rigorously characterized to confirm its structure and evaluate its biological activity.
Hypothetical Performance Data
To illustrate the potential benefits of the this compound linker, the following table presents hypothetical but realistic data for a series of PROTACs targeting a hypothetical kinase (Kinase-X), comparing our novel linker (PROTAC-C) against a flexible PEG linker (PROTAC-A) and a non-fluorinated cyclobutyl linker (PROTAC-B).
| PROTAC ID | Linker Moiety | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Caco-2 Pₐₚₚ (10⁻⁶ cm/s)³ | HLM Stability (t½, min)⁴ |
| PROTAC-A | 4-unit PEG | 75 | 90 | 0.8 | 25 |
| PROTAC-B | Cyclobutylacetyl | 30 | 95 | 1.5 | 65 |
| PROTAC-C | 3,3-Difluorocyclobutylacetyl | 15 | >95 | 2.1 | >120 |
Table 2: Hypothetical comparative data for PROTACs with different linkers. ¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation. ³Caco-2 Pₐₚₚ: Apparent permeability coefficient in Caco-2 cell monolayer assay, a measure of cell permeability. ⁴HLM Stability: Metabolic stability in human liver microsomes.
Protocol 3: Western Blot Analysis of Protein Degradation
Western blotting is the most common method to quantify target protein degradation.[14][16]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line overexpressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[12]
-
Protocol 4: Biophysical Analysis of Ternary Complex Formation (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[6][7][17]
-
Materials:
-
SPR instrument and a sensor chip (e.g., CM5 or streptavidin-coated).
-
Purified, biotinylated E3 ligase (e.g., VHL complex).
-
Purified POI.
-
Synthesized PROTAC.
-
-
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Affinity (PROTAC:E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (K_D) and kinetics (k_on, k_off).
-
Ternary Complex Kinetics: Pre-incubate a fixed, near-saturating concentration of the POI with a dilution series of the PROTAC.
-
Inject these pre-formed POI-PROTAC solutions over the immobilized E3 ligase surface. The resulting sensorgrams measure the formation and dissociation of the ternary complex.
-
Data Analysis: Fit the kinetic data to a 1:1 binding model to determine the k_on, k_off, and K_D for the ternary complex. Calculate the cooperativity factor (α), where α = (K_D of PROTAC:E3) / (K_D of Ternary Complex). A value of α > 1 indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.[18]
-
| Interaction | K_D (nM) | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | Half-life (s) | Cooperativity (α) |
| PROTAC-C : E3 Ligase | 55 | 2.5 | 13.8 | 50 | - |
| PROTAC-C + POI : E3 Ligase | 4.8 | 8.1 | 3.9 | 178 | 11.5 |
Table 3: Hypothetical SPR kinetic data for PROTAC-C, showing strong positive cooperativity.
Conclusion
The rational design of the linker is a paramount consideration in the development of potent and drug-like PROTACs. This compound represents a valuable, next-generation building block that offers a unique combination of conformational rigidity and metabolic stability, coupled with the ability to fine-tune physicochemical properties. The gem-difluoro group shields the rigid cyclobutyl scaffold from metabolism while the constrained conformation can pre-organize the PROTAC for efficient ternary complex formation. The straightforward incorporation of this building block via standard amide coupling chemistry makes it an accessible and attractive tool for medicinal chemists. The protocols and evaluation strategies outlined in this guide provide a comprehensive framework for leveraging this building block to accelerate the discovery of novel, effective, and differentiated targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3,3-Difluorocyclobutyl)acetic acid in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited for this purpose. This guide provides a comprehensive technical overview of the application of a novel VHL ligand scaffold, 2-(3,3-Difluorocyclobutyl)acetic acid , in the design and evaluation of next-generation PROTACs. We present the scientific rationale for exploring this fluorinated moiety, detailed protocols for PROTAC synthesis and characterization, and a complete workflow for assessing biochemical and cellular activity. This document is intended to serve as a foundational resource for researchers seeking to innovate beyond canonical VHL ligands to develop degraders with superior pharmacological properties.
Introduction: The Imperative for Novel E3 Ligase Ligands in TPD
Targeted Protein Degradation commandeers the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] PROTACs are heterobifunctional molecules at the forefront of this strategy, comprising a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5]
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[4] While over 600 E3 ligases are encoded in the human genome, the vast majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[1][6] This reliance on a limited repertoire of E3 ligases presents a bottleneck in the field. The development of novel, structurally distinct E3 ligase ligands is therefore paramount to expand the scope of TPD, overcome potential resistance mechanisms, and fine-tune the physicochemical properties of degraders.
The Rationale for this compound as a VHL Ligand Scaffold
The canonical small-molecule ligands for VHL are derived from the structure of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) peptide, featuring a central hydroxyproline (Hyp) residue that is critical for binding.[4][6] While highly effective, this peptidic nature can impart suboptimal pharmacokinetic properties, such as poor metabolic stability and oral bioavailability.[7]
Recent patent literature from industry leaders like Arvinas and Kymera Therapeutics reveals active exploration of modifications to the core VHL ligand structure to enhance its properties.[1][3][8][9] The introduction of fluorine is a well-established medicinal chemistry strategy to modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[10][11][12] The 3,3-difluorocyclobutyl moiety, as seen in this compound, presents a compelling structural modification for several reasons:
-
Metabolic Stability: The geminal difluoro group can act as a bioisostere for a carbonyl group or block metabolically labile positions, potentially preventing oxidation by cytochrome P450 enzymes and increasing the half-life of the resulting PROTAC.[10]
-
Conformational Constraint: The cyclobutyl ring introduces a degree of rigidity compared to linear alkyl chains, which can pre-organize the ligand into a favorable conformation for binding to VHL, potentially improving binding affinity and reducing the entropic penalty upon ternary complex formation.
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of adjacent functional groups, providing a handle to optimize the overall solubility and cell permeability of the PROTAC.[11]
This guide outlines a systematic approach to incorporate this novel scaffold into a PROTAC and rigorously evaluate its performance.
Experimental Workflow for Characterization
The successful application of a novel VHL ligand requires a multi-stage evaluation process, progressing from chemical synthesis and biochemical validation to comprehensive cellular characterization.
Caption: Figure 1. A phased experimental workflow for the synthesis and evaluation of a novel PROTAC.
Detailed Application Protocols
Protocol 1: Synthesis of a VHL-based PROTAC
This protocol describes a general two-step synthetic route for creating a PROTAC by first conjugating the novel VHL ligand, this compound, to a linker, followed by coupling to a warhead for the protein of interest (e.g., JQ1 for BRD4).
Step 1: Coupling of VHL Ligand to Linker
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add an amine-functionalized linker (e.g., a PEG linker with a terminal amine and a protected carboxylic acid) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Purification: Upon completion, perform an aqueous workup and purify the VHL-linker conjugate by flash column chromatography.
Step 2: Coupling of VHL-Linker to Warhead
-
Deprotection: Deprotect the terminal group on the VHL-linker conjugate (e.g., remove a Boc or t-butyl protecting group from a carboxylic acid using TFA).
-
Activation: In a separate flask, dissolve the deprotected VHL-linker (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Coupling: Add the amine-functionalized warhead (e.g., JQ1-amine) (1.1 eq) to the mixture.
-
Final Purification: Stir for 4-12 hours, monitoring by LC-MS. Purify the final PROTAC product by preparative HPLC to >95% purity. Confirm identity via HRMS and NMR.
Protocol 2: Biophysical Characterization of Binding Events
A. Binary Binding Affinity to VHL via Fluorescence Polarization (FP)
This competitive assay measures the ability of the novel VHL ligand (or the full PROTAC) to displace a fluorescently labeled tracer from the VHL/ElonginB/ElonginC (VCB) complex.[5][13]
-
Materials:
-
Purified VCB protein complex.
-
Fluorescently labeled VHL tracer (e.g., FAM-HIF-1α peptide).
-
Synthesized PROTAC or VHL ligand.
-
Assay Buffer (e.g., PBS, 0.01% Tween-20).
-
384-well, non-binding black plates.
-
Plate reader with FP capabilities.
-
-
Procedure:
-
Prepare a solution of VCB complex and the fluorescent tracer at concentrations optimized to yield a stable, high polarization signal (typically in the low nM range).
-
Create a serial dilution of the test compound (PROTAC or free ligand) in assay buffer.
-
In a 384-well plate, add the VCB/tracer mix to each well.
-
Add the serially diluted test compound to the wells. Include controls for high polarization (VCB + tracer, no competitor) and low polarization (tracer only).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure fluorescence polarization.
-
Plot the mP values against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
B. Ternary Complex Formation via Time-Resolved FRET (TR-FRET)
TR-FRET is a proximity-based assay used to confirm and quantify the formation of the POI-PROTAC-VHL ternary complex.[8][14][15]
-
Materials:
-
Purified, tagged POI (e.g., His-BRD4).
-
Purified, tagged VCB complex (e.g., GST-VCB).
-
Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb).
-
Fluorescein-conjugated anti-tag antibody (e.g., anti-GST-d2).
-
Synthesized PROTAC.
-
Assay Buffer.
-
384-well, low-volume white plates.
-
TR-FRET enabled plate reader.
-
-
Procedure:
-
Add the POI, VCB complex, and the respective donor and acceptor antibodies to the wells of the microplate.
-
Add serially diluted PROTAC. Include controls lacking the PROTAC, POI, or VCB to establish background signal.
-
Incubate for 2-4 hours at room temperature.
-
Read the plate using a TR-FRET protocol (excite at 340 nm, read emissions at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000). Plot the ratio against the log of the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation.
-
Protocol 3: Cellular Degradation Assays
A. Quantification of Protein Degradation by Western Blot
Western blotting is the gold-standard method for directly visualizing and quantifying the reduction of a target protein in cells.[1][4]
-
Materials:
-
Relevant human cell line (e.g., HEK293T, or a cancer cell line like VCaP for AR degradation).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection & Analysis: Apply ECL substrate and image the chemiluminescence. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
B. Determination of DC₅₀ and Dₘₐₓ
The data from the Western blot (or a higher-throughput method like the HiBiT assay) is used to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC.[1][4][16]
-
Data Analysis:
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism).
-
The DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dₘₐₓ is the maximum percentage of protein degradation observed, represented by the bottom plateau of the curve.
-
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta Title: Arvinas Inc Files Patent for Bifunctional Compounds Modulating Tau Protein [pharmaceutical-technology.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides - Google Patents [patents.google.com]
- 7. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arvinas Inc Patent: Bifunctional Compounds for Targeted Protein Degradation [pharmaceutical-technology.com]
- 9. Kymera Therapeutics: Patent for Targeted Protein Degradation Therapy [pharmaceutical-technology.com]
- 10. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 11. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. ijfans.org [ijfans.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. patents.justia.com [patents.justia.com]
- 15. patents.justia.com [patents.justia.com]
- 16. WO2019183523A1 - Hetero-bifunctional degrader compounds and their use as modulators of targeted ubiquination (vhl) - Google Patents [patents.google.com]
Application Note: Leveraging 2-(3,3-Difluorocyclobutyl)acetic Acid for Accelerated Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-identification strategies, distinguished by its efficient exploration of chemical space to find low-molecular-weight ligands for subsequent optimization.[1][2] The quality of the fragment library is paramount to the success of any FBDD campaign. This guide details the strategic application of 2-(3,3-difluorocyclobutyl)acetic acid, a privileged fragment that combines three critical features for contemporary drug discovery: a three-dimensional (3D) saturated core, a sensitive biophysical probe for ¹⁹F Nuclear Magnetic Resonance (NMR) screening, and a versatile synthetic handle for rapid chemical elaboration. We present an integrated workflow, complete with detailed protocols, that leverages these features to streamline the hit-finding and hit-to-lead process, offering researchers a robust path toward novel chemical matter for challenging biological targets.
The Rationale: Why this compound is a Superior Fragment
The design and selection of fragments are critical determinants of an FBDD campaign's success. An ideal fragment should not only bind to the target but also provide clear, actionable information for optimization. This compound is uniquely positioned in this regard due to its convergence of desirable physicochemical and practical properties.
Embracing Three-Dimensionality: Escaping Flatland
Modern drug discovery has recognized the limitations of overly planar molecules and is increasingly focused on scaffolds with higher three-dimensionality, or fraction of sp³-hybridized carbons (Fsp³).[3] Such 3D fragments are more adept at conforming to the complex, non-planar topographies of protein binding sites, often leading to improved selectivity and physicochemical properties. The strained cyclobutyl core of this compound provides a rigid, Fsp³-rich scaffold that presents a defined vector in 3D space, a significant advantage over common aromatic fragments.
The ¹⁹F NMR Advantage: A Sensitive and Unambiguous Probe
The gem-difluoro motif is the fragment's most powerful feature for screening. Fluorine has no natural biological abundance, meaning ¹⁹F NMR-based screening is devoid of background signals from the protein or buffer components.[4][5] This results in an exceptionally high signal-to-noise ratio, enabling the reliable detection of very weak binding events typical of fragments.[4][6] Furthermore, the sensitivity of ¹⁹F NMR allows for the screening of fragments in cocktails, dramatically increasing throughput.[1][7]
Physicochemical Properties and Synthetic Tractability
The fragment's properties align well with the established "Rule of Three," a guideline for effective fragment design.[1] The carboxylic acid moiety serves as a highly versatile and synthetically tractable handle, allowing medicinal chemists to readily "grow" the fragment hit by forming amides, esters, or other functionalities to explore adjacent binding pockets revealed by structural biology.[8]
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 150.12 g/mol [9] | ≤ 300 Da | Ensures low molecular complexity for efficient binding. |
| cLogP | ~1.1 (calculated)[9] | ≤ 3 | Balances solubility with sufficient lipophilicity for binding. |
| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 3 | Avoids excessive desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 2 (from -COOH) | ≤ 3 | Provides points for specific polar interactions. |
| Fraction sp³ (Fsp³) | 0.83 | Not in Ro3, but desirable | High Fsp³ character confers 3D shape. |
| Synthetic Handle | Carboxylic Acid | N/A | Provides a clear and reliable vector for chemical elaboration. |
An Integrated Workflow for Hit Identification and Validation
We propose a robust, multi-stage screening cascade designed to leverage the unique attributes of this compound. This workflow ensures high confidence in identified hits by integrating a high-throughput primary screen with orthogonal validation and detailed structural and biophysical characterization. This self-validating system minimizes the risk of pursuing false positives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of the FBDD workflow.
Protocol 1: High-Throughput Primary Screening using ¹⁹F NMR
This protocol describes the primary screening of a fragment library containing this compound against a target protein using ¹⁹F NMR. The causality behind this choice is the unparalleled sensitivity and lack of background, allowing for rapid screening of mixtures.[4][7]
1. Materials and Reagents:
- Target Protein: ≥95% purity, at a stock concentration of 50-100 µM in a deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
- Fragment Library: Including this compound and other fluorinated fragments, prepared as 100 mM stock solutions in DMSO-d6.
- Fragment Cocktails: Prepare mixtures of 10-20 non-overlapping fragments in DMSO-d6. Ensure each fragment has a unique ¹⁹F chemical shift.
2. Sample Preparation:
- Protein Sample: Prepare a 500 µL sample with a final protein concentration of 10-25 µM in the NMR buffer.
- Fragment Addition: Add the fragment cocktail to the protein sample to a final concentration of 200-500 µM for each fragment. The final DMSO-d6 concentration should be kept below 1%.
- Reference Sample: Prepare a corresponding sample containing only the fragment cocktail in the NMR buffer (no protein) for comparison.
3. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended.
- Experiment: Acquire a standard one-dimensional ¹⁹F NMR spectrum.
- Parameters:
- Temperature: 298 K
- Sweep Width: Sufficient to cover all fragment signals (~200 ppm).[10]
- Number of Scans: 1024-4096 (or as needed to achieve adequate signal-to-noise).
- Recycle Delay (d1): 1.5 seconds.
4. Data Analysis and Hit Identification:
- Compare the ¹⁹F spectrum of the sample containing the protein with the reference spectrum.
- A "hit" is identified by a significant change in the NMR signal, such as:
- Line Broadening: An increase in the signal's line width, indicating binding.
- Chemical Shift Perturbation (CSP): A change in the signal's position (ppm).
- For any cocktail identified as a hit, proceed to deconvolution by testing each fragment individually to identify the specific binder.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol serves as an essential orthogonal check to validate hits from the primary screen and to quantify their binding affinity (Kᴅ). SPR is a label-free biophysical technique that provides real-time binding kinetics.[8][11]
1. Materials and Reagents:
- SPR Instrument: e.g., Biacore 8K.[8]
- Sensor Chip: CM5 chip (for amine coupling).
- Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
- Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
- Target Protein: At 20-50 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0) for immobilization.
- Fragment Hit: Serial dilutions of this compound (e.g., from 1 mM down to ~1 µM) in running buffer.
2. Protein Immobilization:
- Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
- Inject the target protein over the activated surface until the desired immobilization level (~10,000 RU) is reached.
- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
- A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.
3. Binding Analysis:
- Inject the serial dilutions of the fragment over the target and reference flow cells. Use a high flow rate (e.g., 30 µL/min).
- Include several buffer-only injections (blanks) for double-referencing.
- Monitor the binding response (in RU) over time to generate sensorgrams.
4. Data Analysis:
- Subtract the reference channel and blank injection data from the active channel data.
- Plot the steady-state binding response against the fragment concentration.
- Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high µM to low mM range is typical for a fragment hit.[6]
Protocol 3: Structure-Guided Fragment Elaboration
Once a hit is validated and its binding mode is determined by X-ray crystallography, the next step is to "grow" the fragment to increase potency. The carboxylic acid of this compound is the ideal vector for this evolution.[2][8]
1. Prerequisite: Obtain a High-Resolution Crystal Structure:
- Co-crystallize the target protein with this compound. Analyze the resulting electron density map to confirm the fragment's binding pose and identify nearby pockets.
2. Design of Analogs:
- Causality: The crystal structure provides the empirical basis for rational design. Identify unoccupied space or specific residues (e.g., a hydrophobic patch or a hydrogen bond donor/acceptor) near the carboxylic acid group of the bound fragment.
- Design a small, focused library of amides or esters that project chemical moieties into this unoccupied space. For example, if a hydrophobic pocket is identified, synthesize analogs by coupling the fragment with benzylamine, phenethylamine, or other hydrophobic amines.
3. Synthesis (Example: Amide Coupling):
- In a suitable solvent (e.g., DMF), combine this compound (1.0 eq), a desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
- Stir the reaction at room temperature for 2-12 hours until completion (monitored by LC-MS).
- Purify the resulting amide product using standard techniques (e.g., column chromatography or preparative HPLC).
4. Re-evaluation and Iteration:
- Determine the Kᴅ of the new, elaborated compounds using the SPR protocol (Protocol 2).
- A successful elaboration will result in a significant improvement in affinity (e.g., from 500 µM to 5 µM).
- This process should be iterative: solve the structure of a more potent analog to reveal new vectors for further optimization.
Conclusion
This compound is more than just a chemical building block; it is a strategically designed tool for modern Fragment-Based Drug Discovery. Its inherent 3D character, coupled with the powerful ¹⁹F NMR biophysical probe and a versatile synthetic handle, provides an elegant and efficient solution for identifying and optimizing high-quality hits. The integrated workflow presented here offers a reliable and rational path from initial screen to lead series, empowering researchers to tackle even the most challenging biological targets with greater speed and confidence.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(3,3-Difluorocyclobutyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis of 2-(3,3-difluorocyclobutyl)acetic acid and its derivatives. The methodologies detailed herein are curated for scalability, safety, and robustness, addressing the increasing demand for this valuable building block in pharmaceutical and agrochemical research and development.
Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety
The 3,3-difluorocyclobutyl group has emerged as a significant structural motif in medicinal chemistry. Its incorporation into bioactive molecules can profoundly influence their physicochemical and pharmacological properties. The gem-difluoro substitution on the cyclobutane ring acts as a bioisosteric replacement for other functional groups, such as a carbonyl or a gem-dimethyl group. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, all of which are critical parameters in drug design. This compound, in particular, serves as a key intermediate for introducing this fluorinated scaffold into a wide range of molecular architectures.
Strategic Approaches to Large-Scale Synthesis
Several synthetic routes to this compound derivatives have been reported, each with its own advantages and challenges for large-scale production. A critical consideration for industrial synthesis is the selection of a convergent and cost-effective pathway that minimizes the number of steps and utilizes readily available starting materials.
A prevalent and effective strategy involves the synthesis of a key intermediate, ethyl 2-(3,3-difluorocyclobutyl)acetate, followed by hydrolysis to the desired carboxylic acid. This approach allows for easier purification of the ester intermediate and provides a versatile branching point for the synthesis of other derivatives.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound derivatives.
Detailed Protocol for Kilogram-Scale Synthesis of Ethyl 2-(3,3-Difluorocyclobutyl)acetate
This protocol is a representative, scalable procedure adapted from established methodologies for the synthesis of the key ester intermediate.
Step 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate
This step involves a [2+2] cycloaddition of ethyl acrylate and an appropriate ketene acetal, followed by hydrolysis. For large-scale production, careful control of temperature and stoichiometry is crucial.
Step 2: Deoxofluorination to Ethyl 3,3-difluorocyclobutanecarboxylate
This is a critical and potentially hazardous step. The use of a suitable deoxofluorinating agent is paramount. While diethylaminosulfur trifluoride (DAST) is effective, its thermal instability poses significant risks on a large scale.[1] Safer alternatives like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are preferred for industrial applications due to their higher decomposition temperatures.[2][3]
Materials and Equipment:
-
Reactor: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser with a scrubbing system for acidic off-gases.
-
Reagents:
-
Ethyl 3-oxocyclobutanecarboxylate (10 kg, 1.0 equiv)
-
Deoxo-Fluor® (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (50 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with ethyl 3-oxocyclobutanecarboxylate and anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or a cryostat).
-
Reagent Addition: Slowly add Deoxo-Fluor® to the cooled solution over 2-3 hours, maintaining the internal temperature below -70 °C. A significant exotherm may occur, and precise control of the addition rate is critical to prevent thermal runaway.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the careful addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Caution: The quenching process is exothermic and releases acidic gases. Ensure adequate ventilation and a robust scrubbing system.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 L).
-
Combine the organic layers and wash with brine (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
Step 3: Arndt-Eistert Homologation to Ethyl 2-(3,3-difluorocyclobutyl)acetate
This one-carbon homologation extends the carbon chain to form the desired acetic acid ester.
Procedure:
This step involves the conversion of the carboxylate to an acid chloride, followed by reaction with diazomethane (or a safer alternative like trimethylsilyldiazomethane) and subsequent Wolff rearrangement in the presence of ethanol. For large-scale operations, the in-situ generation of diazomethane or the use of safer surrogates is highly recommended to avoid the hazards associated with handling large quantities of diazomethane.
Step 4: Purification of Ethyl 2-(3,3-difluorocyclobutyl)acetate
The crude product is purified by large-scale column chromatography or, preferably, by vacuum distillation to yield the final product.
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC) | ≥ 98% |
| Yield (overall) | 40-50% (from ethyl 3-oxocyclobutanecarboxylate) |
Protocol for the Hydrolysis to this compound
Procedure:
-
Hydrolysis: Charge the reactor with ethyl 2-(3,3-difluorocyclobutyl)acetate, ethanol, and an aqueous solution of sodium hydroxide (2.0 equiv).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., hexanes) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or short-path distillation.
Analytical Methods for Quality Control
Rigorous analytical monitoring is essential for ensuring the quality and purity of the final product and intermediates.
-
Gas Chromatography (GC):
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
-
High-Performance Liquid Chromatography (HPLC) for the Carboxylic Acid:
-
Column: C18 reverse-phase (e.g., Luna™ Omega 3 µm PS C18)[5]
-
Mobile Phase: Acetonitrile/water with 0.1% formic acid (gradient elution)
-
Detector: UV at 210 nm
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the cyclobutyl ring and the acetic acid moiety.[6]
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms. The geminal difluoro group will typically show a characteristic splitting pattern.[7][8]
-
¹³C NMR: To confirm the carbon skeleton.
-
Safety Considerations for Large-Scale Fluorination
The use of deoxofluorinating agents on a large scale requires strict adherence to safety protocols.
Caption: Key pillars of safety for large-scale fluorination reactions.
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a dedicated, contained synthesis bay. The reactor must be equipped with adequate cooling capacity and a robust pressure relief system.[9] A caustic scrubber is essential to neutralize any evolved HF or other acidic gases.[1]
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.[10]
-
Reagent Handling: Deoxofluorinating agents are moisture-sensitive and react violently with water. They should be handled under an inert atmosphere. Avoid heating these reagents, as they can decompose exothermically and potentially explosively.[1]
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible. Calcium gluconate gel should be on hand for immediate first aid in case of skin contact with HF, which can be formed during the reaction or work-up.[6]
Troubleshooting Common Issues in Large-Scale Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Fluorination | Incomplete reaction; decomposition of the fluorinating agent due to moisture or excessive temperature. | Ensure all reagents and solvents are anhydrous. Maintain strict temperature control during reagent addition. Consider using a slight excess of the fluorinating agent.[11] |
| Formation of Elimination Byproducts | High reaction temperature; use of a strongly basic fluorinating agent. | Conduct the reaction at the lowest possible temperature. Use a milder fluorinating agent like Deoxo-Fluor®.[2] |
| Difficult Purification | Close boiling points of product and impurities; formation of azeotropes. | Utilize high-efficiency fractional distillation. For the carboxylic acid, consider purification via crystallization from a suitable solvent system. |
| Thermal Runaway during Scale-up | Inadequate heat dissipation due to a lower surface-area-to-volume ratio in larger reactors.[12] | Implement slow, controlled addition of reagents. Use a less concentrated reaction mixture. Ensure the reactor's cooling system is appropriately sized for the batch.[9] |
Conclusion
The large-scale synthesis of this compound derivatives is a challenging yet achievable endeavor. By selecting a robust synthetic route, employing safer reagents, and adhering to strict process control and safety protocols, these valuable building blocks can be produced in the quantities required for advanced drug discovery and development programs. The protocols and guidelines presented in this document provide a solid foundation for the successful and safe scale-up of this important class of fluorinated compounds.
References
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 6. rsc.org [rsc.org]
- 7. biophysics.org [biophysics.org]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijera.com [ijera.com]
- 10. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. One moment, please... [denmarkgroup.web.illinois.edu]
- 12. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,3-Difluorocyclobutyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(3,3-difluorocyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable fluorinated building block. The inherent challenges in handling fluorinating agents and the stability of intermediates require careful consideration of reaction conditions and purification strategies. This document aims to be a comprehensive resource to navigate these complexities.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that typically begins with a commercially available cyclobutanone derivative. The core challenges lie in the selective introduction of the gem-dinal fluorine atoms, the homologation of the carbon chain to introduce the acetic acid moiety, and the purification of the fluorinated intermediates and final product.
The most common synthetic approach can be visualized as follows:
Technical Support Center: Optimization of Amide Coupling Reactions with Sterically Hindered Carboxylic Acids
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of forming amide bonds with sterically hindered carboxylic acids. Amide bond formation is a cornerstone of organic and medicinal chemistry, yet the synthesis of sterically hindered amides presents a significant challenge that even the most robust coupling methods can fail to overcome.[1] This guide is designed to provide you with the expertise and actionable protocols to enhance your success with these demanding reactions.
The Challenge of Steric Hindrance in Amide Coupling
Steric hindrance in either the carboxylic acid or the amine partner can dramatically slow down the rate of amide bond formation.[2] Bulky substituents near the reacting centers physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid intermediate. This often leads to low or no product yield, necessitating carefully optimized reaction conditions and the selection of highly reactive coupling reagents.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sterically hindered amides and provides detailed solutions.
Question 1: My standard amide coupling reaction (e.g., using HATU, HOBt/EDC) is failing or giving very low yields with my sterically hindered carboxylic acid. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in these cases are common and typically stem from a few key issues:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate a sterically hindered carboxylic acid, or the resulting activated intermediate is too short-lived to react.[2]
-
Steric Impediment to Nucleophilic Attack: The bulky nature of the substrates physically blocks the amine from attacking the activated carbonyl group.[1][2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and often require significant optimization for challenging couplings.[4]
Troubleshooting Steps & Solutions:
-
Select a More Potent Coupling Reagent: For sterically demanding substrates, onium salt-based reagents are often the preferred choice.[5]
-
Uronium/Aminium Salts: Reagents like HATU and HCTU are highly effective due to the formation of highly reactive OAt active esters.[4] COMU is a newer generation uronium salt with comparable efficiency to HATU, but with improved solubility and safety profile.[5]
-
Phosphonium Salts: PyBOP and PyAOP are powerful coupling reagents known for their efficacy in difficult couplings.[4] PyAOP often provides higher yields.[5]
-
-
Consider Acyl Fluoride Intermediates: The in-situ generation of acyl fluorides has proven to be a highly successful strategy for extremely hindered couplings where other methods fail.[6][7] Acyl fluorides are less sterically demanding than many other activated species, facilitating the approach of the nucleophile.[6][7] Reagents like BTFFH or TFFH are effective for this purpose.[6][8][9]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[4] Microwave heating can also be an effective way to accelerate these reactions.[7]
-
Solvent: Aprotic polar solvents like DMF and NMP are common choices. However, for certain reagent types, such as those that form acyl chlorides, less polar solvents like DCM or THF may be more suitable.[4]
-
Base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.[4]
-
Question 2: I am observing significant side reactions, including racemization of my chiral carboxylic acid. How can I minimize these unwanted products?
Answer:
Side reactions are a common problem in difficult couplings, especially when forcing conditions are required.
Solutions to Minimize Side Reactions:
-
Racemization: This is a major concern when a stereocenter is present at the α-position to the carboxyl group.[5]
-
Use Racemization-Suppressing Additives: Additives like HOBt, HOAt, or OxymaPure are crucial.[2][5] They form active esters that are less prone to racemization.[5]
-
Choose the Right Coupling Reagent: Phosphonium-based reagents like PyAOP are generally associated with lower levels of racemization.[5]
-
Control the Temperature: Running the reaction at a lower temperature can help to reduce the rate of racemization.[2]
-
-
Other Side Reactions:
-
Guanidinylation of the Amine: This can occur when using an excess of uronium-based reagents like HATU. The reagent can react with the free amine, capping it and preventing amide bond formation.
-
Hydrolysis of the Activated Intermediate: Ensure all reagents and solvents are anhydrous to prevent the hydrolysis of the activated carboxylic acid.[2]
-
Question 3: Are there alternative strategies to form the amide bond if all coupling reagents fail?
Answer:
Yes, if standard coupling protocols are unsuccessful, you can resort to more classical, and often more forceful, methods:
-
Acid Chloride Formation: Converting the carboxylic acid to its corresponding acid chloride is a robust method for activating even highly hindered acids.[4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation.[10][11][12] The resulting acid chloride is highly reactive and can then be coupled with the amine. This method can be harsh and may not be suitable for sensitive substrates.[4][13]
Caption: Workflow for amide synthesis via an acid chloride intermediate.
-
Mixed Anhydride Method: This method involves the reaction of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, to form a mixed anhydride.[14] This activated intermediate then reacts with the amine. This can be a cost-effective method for large-scale synthesis.[14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Hindered Carboxylic Acid using Acyl Fluoride Formation with BTFFH[4][8]
This protocol is particularly effective for highly hindered substrates where other methods have failed.
-
Activation:
-
Dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
-
Coupling:
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Seal the reaction vessel and heat to 80°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Amide Coupling via an Acid Chloride[4][16]
This protocol is a robust method for amide formation, especially with unreactive amines.
-
Acid Chloride Formation:
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Add a slight excess of oxalyl chloride (1.2-1.5 equivalents), followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Data Summary: Coupling Reagent Performance
The following table provides a qualitative comparison of different coupling methodologies for sterically hindered substrates.
| Coupling Strategy | Reagent Examples | Relative Reactivity | Common Side Reactions | Notes |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High to Very High | Guanidinylation of amine, Racemization | Generally the first choice for difficult couplings.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Minimal side reactions | Excellent for suppressing racemization.[4][5] |
| Acyl Fluorides | BTFFH, TFFH | Very High | Generally clean | Highly effective for extremely hindered systems.[6][7][8] |
| Acid Chlorides | SOCl₂, (COCl)₂ | Extremely High | Decomposition of sensitive substrates | A more forceful, classical approach.[4][13] |
| Mixed Anhydrides | Isobutyl chloroformate | Moderate to High | Potential for reaction at the wrong carbonyl | A cost-effective alternative.[14] |
Caption: Decision workflow for troubleshooting difficult amide couplings.
References
- 1. chimia.ch [chimia.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. reddit.com [reddit.com]
- 14. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
Technical Support Center: Purification of Fluorinated Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals who work with these unique and challenging compounds. Due to their distinct physicochemical properties, such as high acidity, stability of the carbon-fluorine bond, and potential for bioaccumulation, FCAs require specialized purification strategies.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Foundational Principles & Safety
Why are fluorinated carboxylic acids difficult to purify?
The purification of fluorinated carboxylic acids presents unique challenges primarily due to the strong carbon-fluorine bond, which imparts high chemical and thermal stability.[1][5] Their structures, containing both a hydrophilic carboxyl group and a hydrophobic, lipophobic fluorinated alkyl chain, result in unique surfactant-like properties and solubility characteristics that can complicate standard purification protocols.[1] Furthermore, long-chain FCAs are known for their persistence in the environment and potential for bioaccumulation, necessitating careful handling and disposal to avoid contamination.[2][3]
What are the primary safety precautions when handling fluorinated carboxylic acids?
Safe handling of FCAs is paramount. Always work in a well-ventilated area, preferably within a chemical fume hood.[6][7][8] Personal protective equipment (PPE) is mandatory and should include chemical splash goggles, a face shield if there is a significant risk of splashing, appropriate chemical-resistant gloves (double-gloving is recommended for highly corrosive or readily absorbed compounds), and a flame-resistant lab coat.[6][8][9] Avoid all personal contact, including inhalation of dust or fumes.[6] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8] For spills, use an absorbent material compatible with the chemical and dispose of it as hazardous waste according to your institution's guidelines.[6][8]
Section 2: Purification Methodologies & Troubleshooting
This section is divided into common purification techniques. Each subsection provides a workflow diagram, a detailed protocol, and a troubleshooting Q&A.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for the selective adsorption of FCAs from various matrices, particularly aqueous samples.[1] Weak anion exchangers are commonly used for this purpose.[1]
Caption: A generalized workflow for the purification of fluorinated carboxylic acids using Solid-Phase Extraction (SPE).
-
Cartridge Selection: Choose a weak anion exchange (WAX) SPE cartridge. The sorbent provides a positive charge to interact with the negatively charged carboxylate group of the FCA.
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge to wet the sorbent.
-
Follow with 5 mL of deionized water to equilibrate the sorbent to an aqueous environment. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Adjust the pH of your sample to be at least 2 units above the pKa of the target FCA to ensure it is deprotonated.
-
Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unbound, non-acidic impurities.
-
A second wash with a mild organic solvent (e.g., 10% methanol in water) can be performed to remove more hydrophobic impurities.
-
-
Elution:
-
Elute the bound FCAs with a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol. The ammonia neutralizes the anionic site on the FCA, releasing it from the sorbent.
-
Collect the eluate.
-
-
Post-Elution:
-
The collected fraction can be concentrated under a gentle stream of nitrogen.
-
The purity should be assessed using an appropriate analytical technique, such as LC-MS.[10]
-
-
Q: My FCA is not binding to the SPE cartridge. What could be the issue?
-
A: The most likely cause is incorrect pH of your sample. Fluorinated carboxylic acids are strong acids, but you must ensure the pH of your solution is sufficiently high to deprotonate the carboxylic acid group, allowing it to bind to the anion exchange sorbent.[11] Another possibility is that the cartridge was not properly conditioned, or it ran dry before sample loading.
-
-
Q: I am seeing low recovery of my FCA after elution. Why?
-
A: This could be due to several factors. The elution solvent may not be strong enough to displace the FCA from the sorbent. Consider increasing the concentration of the base (e.g., ammonium hydroxide) in your elution solvent. Incomplete elution can also occur if the flow rate is too fast. Try a slower elution and consider a second elution step to ensure complete recovery.
-
-
Q: My final product is still impure. How can I improve the purity?
-
A: The washing steps are crucial for removing impurities. You may need to optimize the wash solvent. If impurities are more hydrophobic than your FCA, a wash with a higher percentage of organic solvent (before elution) might be effective. Conversely, if impurities are more polar, a more rigorous aqueous wash may be necessary. A dispersive SPE method with a carbon adsorbent can also be effective for removing impurities from complex matrices.[12]
-
Liquid-Liquid Extraction (LLE)
LLE is a classic purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[11] For FCAs, this typically involves an aqueous phase and an organic solvent.
Caption: A step-by-step workflow for the purification of fluorinated carboxylic acids using Liquid-Liquid Extraction (LLE).
-
Preparation:
-
Dissolve the crude FCA in an appropriate aqueous solution.
-
-
Acidification:
-
Acidify the aqueous solution to a pH at least 2-3 units below the pKa of the FCA. This ensures the carboxylic acid is in its protonated, neutral form, which is more soluble in organic solvents.[11]
-
-
Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent, such as diethyl ether or dichloromethane.[1]
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
-
Separation:
-
Allow the layers to fully separate. The organic layer will contain the purified FCA.
-
Drain the lower (aqueous) layer and collect the upper (organic) layer.
-
For improved recovery, the aqueous layer can be re-extracted with fresh organic solvent.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[11]
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the purified FCA.
-
-
Q: An emulsion has formed, and the layers won't separate. What should I do?
-
A: Emulsion formation is common, especially with surfactant-like molecules such as FCAs. Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion. Gentle swirling or centrifugation of the mixture can also be effective.
-
-
Q: My recovery is poor. How can I improve it?
-
A: Ensure the aqueous phase is sufficiently acidified to fully protonate the FCA.[11] Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume. Also, consider the choice of organic solvent; for shorter-chain FCAs, a more polar solvent might be necessary.
-
Crystallization
For solid FCAs, crystallization is a powerful purification technique that can yield very high-purity material. The process relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures, while impurities remain in solution.
-
Solvent Selection:
-
Choose a solvent in which the FCA is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include water, aqueous alcohol mixtures, toluene, or acetic acid.[11]
-
-
Dissolution:
-
Place the impure FCA in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring until the FCA is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
-
Q: My FCA is not crystallizing out of solution upon cooling.
-
A: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, the chosen solvent may not be appropriate. If the FCA is too soluble even at low temperatures, a co-solvent system (an anti-solvent) can be introduced to decrease its solubility. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
-
Q: The crystals are very small or have an oily appearance.
-
A: This often indicates that the solution cooled too rapidly or that significant impurities are present. Ensure slow cooling. If impurities are the issue, an initial purification step (like LLE) before crystallization may be necessary.
-
Section 3: Analytical Chromatography
While primarily an analytical tool, chromatography can be adapted for purification (preparative chromatography). Understanding the analytical challenges is key to developing a purification strategy.
Chromatography Troubleshooting Q&A
-
Q: I am having trouble with peak shape and retention time variability in my HPLC analysis of FCAs.
-
A: Poor peak symmetry is a common issue. Incorporating fluorinated carboxylic acids like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) into the mobile phase can act as "ion repelling agents" and significantly improve peak shape.[13] Ensure the pH of the mobile phase is controlled, as this will affect the ionization state and retention of the FCAs.[13]
-
-
Q: Can I use Gas Chromatography (GC) to analyze my FCAs?
-
A: Direct analysis of FCAs by GC is generally not feasible due to their low volatility.[1][10] However, they can be analyzed by GC after a derivatization step to convert the carboxylic acid group into a less polar, more volatile derivative, such as an ester.[1][14] This is a common strategy for GC-MS analysis.
-
References
- 1. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 5. mdpi.com [mdpi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(3,3-Difluorocyclobutyl)acetic Acid Derivatives
Welcome to the dedicated technical support center for the synthesis of 2-(3,3-difluorocyclobutyl)acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction
The this compound moiety is of significant interest in drug discovery due to the unique conformational constraints and physicochemical properties imparted by the gem-difluorocyclobutane ring.[1] Its synthesis, while achievable through several routes, is not without its challenges. This guide will focus on two common synthetic pathways, addressing potential pitfalls and offering practical solutions at each key transformation.
Synthetic Strategy Overview
Two primary and logical synthetic strategies for this compound are outlined below. Each presents a unique set of potential side reactions and optimization parameters.
Caption: Overview of two synthetic pathways to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Pathway A: Step-by-Step Troubleshooting
The conversion of the ketone to the gem-difluoride is a critical step, commonly achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[2][3]
Q1: My deoxofluorination reaction is showing low conversion and multiple byproducts on GC-MS. What are the likely side reactions?
A1: Low conversion and byproduct formation in deoxofluorination of ketones are common issues. The primary side reactions to consider are:
-
Vinylic Fluoride Formation: This is a major byproduct resulting from elimination rather than substitution.[4] The mechanism involves the formation of a carbocation intermediate, which can then lose a proton to form a double bond.
-
Rearrangement Products: DAST can promote cationic rearrangements, such as the Wagner-Meerwein rearrangement, especially in strained ring systems.[5]
Caption: Troubleshooting workflow for deoxofluorination.
Troubleshooting Protocol:
-
Reagent Quality: Ensure your DAST or Deoxo-Fluor® is fresh. These reagents can degrade over time, leading to lower reactivity.[4]
-
Temperature Control: Perform the reaction at low temperatures (typically -78 °C to 0 °C) to minimize elimination and rearrangement side reactions.
-
Slow Addition: Add the fluorinating agent dropwise to a solution of the ketone to maintain a low concentration of the reactive species and control the exotherm.
-
Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM).
-
Alternative Reagents: Consider using more thermally stable and selective reagents like aminodifluorosulfinium tetrafluoroborate salts, which have been shown to reduce elimination byproducts.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C | Minimizes side reactions like elimination and rearrangement. |
| Reagent Addition | Slow, dropwise | Controls exotherm and concentration of reactive species. |
| Solvent | Anhydrous DCM | Inert and compatible with fluorinating agents. |
The final step in one of the common routes is the hydrolysis of the nitrile to the carboxylic acid. This can be performed under acidic or basic conditions.
Q2: My nitrile hydrolysis is incomplete, and I'm isolating the corresponding amide as a major byproduct. How can I drive the reaction to completion?
A2: The hydrolysis of a nitrile proceeds through an amide intermediate.[6][7] Incomplete hydrolysis is a common issue, especially if the reaction conditions are not sufficiently forcing.
-
Under Acidic Conditions: The reaction is reversible. Using a large excess of aqueous acid and higher temperatures can help push the equilibrium towards the carboxylic acid.[8]
-
Under Basic Conditions: While the initial hydrolysis to the carboxylate salt is irreversible, the amide can be resistant to further hydrolysis.[9]
Troubleshooting Protocol:
-
Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary to ensure complete hydrolysis of the intermediate amide.
-
Use of Stronger Acid/Base: For acidic hydrolysis, concentrated HCl or H₂SO₄ is typically used. For basic hydrolysis, a higher concentration of NaOH or KOH can be employed.
-
Phase-Transfer Catalysis: For substrates with poor water solubility, a phase-transfer catalyst can enhance the reaction rate in basic hydrolysis.
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Conc. HCl or H₂SO₄ in H₂O | 6-12 M NaOH or KOH in H₂O/EtOH |
| Temperature | Reflux | Reflux |
| Work-up | Extraction | Acidification then extraction |
| Key Byproduct | 2-(3,3-Difluorocyclobutyl)acetamide | Sodium 2-(3,3-difluorocyclobutyl)acetate |
Pathway B: Step-by-Step Troubleshooting
The HWE reaction is a reliable method for forming the α,β-unsaturated ester.
Q3: The yield of my HWE reaction is low, and I observe the formation of a self-condensation product of the phosphonate reagent. What is causing this?
A3: The self-condensation of the phosphonate reagent can compete with the desired reaction with the ketone, especially if the ketone is sterically hindered or less electrophilic.
Troubleshooting Protocol:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and rapid deprotonation of the phosphonate.
-
Temperature Control: Add the base to the phosphonate at a low temperature (e.g., 0 °C or -78 °C) before adding the ketone to pre-form the ylide.
-
Order of Addition: Always add the ketone to the pre-formed phosphonate ylide solution. This ensures that the ylide reacts with the ketone as it is introduced, minimizing self-condensation.
Frequently Asked Questions (FAQs)
Q4: Is the 3,3-difluorocyclobutane ring stable to strong acidic or basic conditions?
A4: Yes, the gem-difluorocyclobutane ring is generally stable under a range of acidic and basic conditions.[10][11][12] This stability is a key advantage of this scaffold in medicinal chemistry. However, extremely harsh conditions (e.g., very high temperatures and pressures with strong acids or bases) could potentially lead to ring-opening or decomposition, but this is not typically observed under standard synthetic conditions.
Q5: I am considering a malonic ester synthesis approach. What are the primary side reactions to be aware of?
A5: The main side reaction in malonic ester synthesis is dialkylation .[13][14][15] This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide. To minimize this, use a slight excess of the malonic ester and only one equivalent of the base.[13]
Q6: What are the common side reactions in a Reformatsky reaction with 3,3-difluorocyclobutanone?
A6: The Reformatsky reaction, while useful, can have side reactions such as:
-
Aldol-type self-condensation of the enolate.[16]
-
Dehydration of the desired β-hydroxy ester to form an α,β-unsaturated ester, especially during acidic work-up.
-
Low reactivity of the ketone can be an issue. The use of activated zinc (e.g., with I₂ or TMSCl) can improve yields.[17]
Q7: What are the best methods for purifying the final this compound?
A7: Purification can typically be achieved by:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often the most effective method for achieving high purity.
-
Column Chromatography: If the product is an oil or if impurities are difficult to remove by crystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is a good starting point.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
References
- 1. nbinno.com [nbinno.com]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAST - Enamine [enamine.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. Malonic Ester Synthesis [organic-chemistry.org]
- 15. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 16. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 17. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Ensuring the Stability of 2-(3,3-Difluorocyclobutyl)acetic Acid in Solution
Welcome to the technical support center for 2-(3,3-Difluorocyclobutyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your results through proper handling and storage of this unique molecule.
Understanding the Molecule: A Stability Overview
This compound is a compound of interest in medicinal chemistry, valued for its unique structural motifs. The difluorinated cyclobutane ring can enhance metabolic stability and modulate physicochemical properties. However, the inherent ring strain of the cyclobutane moiety and the reactivity of the carboxylic acid group present specific stability challenges in solution.[1][2][3][4] Degradation can lead to a loss of potency, the formation of impurities, and unreliable experimental outcomes. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary factors that can cause degradation of this compound in solution?
A1: The primary factors influencing the stability of this compound are pH, temperature, light exposure, and the choice of solvent. The strained cyclobutane ring can be susceptible to ring-opening reactions under harsh acidic or basic conditions, and at elevated temperatures.[5] The carboxylic acid group can undergo decarboxylation, particularly under thermal and photolytic stress.[6][7]
Q2: What is the recommended pH range for solutions of this compound?
A2: For optimal stability, it is recommended to maintain the pH of aqueous solutions within a range of 4 to 6. In this range, the carboxylic acid is predominantly in its protonated form, which is generally more stable than the carboxylate anion.[8] Strongly acidic or alkaline conditions should be avoided to prevent hydrolysis of the cyclobutane ring.[5]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in tightly sealed containers at refrigerated temperatures (2-8 °C) and protected from light.[2][9] For long-term storage, consider freezing at -20 °C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: Aprotic solvents such as acetonitrile, DMSO, and DMF are generally suitable for preparing stock solutions. For aqueous experiments, it is crucial to use purified water (e.g., Milli-Q) and to buffer the solution to the appropriate pH. Protic solvents like methanol and ethanol can potentially react with the carboxylic acid to form esters over time, especially if acidic or basic catalysts are present.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer.
Q: My assay results show a progressive loss of this compound in my buffered aqueous solution at room temperature. What could be the cause?
A: This issue likely points to hydrolytic degradation. Let's break down the potential causes and solutions.
-
Causality: The cyclobutane ring, while relatively inert, possesses significant ring strain, making it more susceptible to ring-opening reactions compared to larger cycloalkanes, especially under non-optimal pH conditions.[1][5] Additionally, the carboxylic acid group can be prone to decarboxylation.
-
Troubleshooting Steps:
-
Verify pH: Confirm the pH of your buffer solution. Even slight deviations from the optimal range (pH 4-6) can accelerate hydrolysis. Use a calibrated pH meter for accurate measurements.
-
Buffer Selection: Ensure your buffer components are compatible with the compound. Phosphate buffers are generally a good choice. Avoid buffers that may chelate with any potential metal ion impurities, which could catalyze degradation.
-
Temperature Control: If your experiment allows, perform it at a lower temperature to slow down the degradation kinetics.
-
Control Experiment: Run a control experiment with the compound in the same buffer, but without other assay components, to isolate the effect of the solution environment.
-
-
Preventative Measures:
-
Always prepare fresh aqueous solutions for your experiments.
-
If possible, add the compound to the assay medium just before starting the experiment to minimize its time in the aqueous environment.
-
Issue 2: I'm seeing unexpected peaks in my chromatogram after a photostability study.
Q: After exposing my solution to light as per ICH Q1B guidelines, I see new peaks in my HPLC/UPLC-MS analysis. What are these, and how can I prevent their formation?
A: The appearance of new peaks suggests photodegradation. The energy from UV and visible light can induce chemical reactions.
-
Plausible Degradation Pathway: Photolytic stress can lead to decarboxylation of the carboxylic acid group. Another possibility is the formation of reactive radical species that can lead to a variety of degradation products.[6][10][11]
Caption: Potential Photodegradation Pathway. -
Troubleshooting & Identification:
-
Characterize Degradants: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will help in identifying the chemical structures of the degradation products. A loss of 44 Da from the parent mass would strongly suggest decarboxylation.
-
Wavelength Investigation: If your experimental setup allows, investigate the effect of different light wavelengths to understand which part of the spectrum is causing the degradation.
-
Forced Degradation Comparison: Compare the chromatogram from your photostability study with those from forced degradation studies under other conditions (acid, base, oxidation) to see if any of the degradants are the same.
-
-
Protective Actions:
-
Store all solutions containing the compound in amber vials or wrap them in aluminum foil to protect them from light.
-
Minimize the exposure of your samples to ambient light during preparation and analysis.
-
Issue 3: My compound appears to be unstable during my LC-MS analysis, showing peak tailing and inconsistent results.
Q: I'm having trouble getting reproducible results with my UPLC-MS method. The peak shape is poor, and the area counts are variable. What could be the problem?
A: These issues can stem from on-column degradation or interactions with the analytical system.
-
Underlying Causes:
-
Mobile Phase pH: If the pH of your mobile phase is too high (typically > 7), the carboxylate form of the acid can interact with residual silanols on C18 columns, leading to peak tailing. Conversely, a very low pH could potentially promote on-column degradation.
-
Metal Contamination: Stainless steel components in the LC system can sometimes contribute to the degradation of sensitive analytes.
-
Source Conditions: Harsh conditions in the mass spectrometer's ion source (e.g., high temperature) could cause in-source fragmentation or degradation.
-
-
Method Optimization Protocol:
-
Mobile Phase Adjustment:
-
Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase to ensure the analyte remains in its protonated state. This will improve peak shape and retention time consistency.
-
-
Column Choice:
-
If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed for the analysis of acidic compounds.
-
-
System Passivation:
-
If metal-catalyzed degradation is suspected, you can try passivating your LC system by flushing it with a solution of a chelating agent like EDTA, followed by a thorough wash with your mobile phase.
-
-
MS Source Tuning:
-
Optimize the ion source parameters (e.g., gas temperatures, voltages) to achieve good ionization efficiency with minimal fragmentation.
-
-
Experimental Protocols
To assist you in your research, we provide the following detailed protocols for key experiments related to stability assessment.
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.
-
Weighing: Accurately weigh the required amount of the compound using an analytical balance in a controlled environment to minimize moisture absorption.
-
Dissolution: Dissolve the compound in the chosen solvent in a volumetric flask. Use gentle sonication if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Labeling and Logging: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Long-term Storage: Store the aliquots at -20 °C or colder.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[12][13][14]
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60 °C.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 60 °C.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Data Summary
The following table summarizes the recommended storage conditions and compatible solvents for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (short-term), ≤ -20 °C (long-term) | To minimize thermal degradation.[9] |
| pH of Aqueous Solution | 4.0 - 6.0 | To prevent acid/base-catalyzed hydrolysis. |
| Light Exposure | Protect from light (use amber vials) | To prevent photodegradation. |
| Recommended Solvents | Acetonitrile, DMSO, DMF | Aprotic solvents are less likely to react with the carboxylic acid. |
| Solvents to Use with Caution | Methanol, Ethanol | Risk of esterification over time. |
Conclusion
By understanding the chemical properties of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the stability of this compound in solution. This will lead to more reliable and reproducible experimental results, ultimately accelerating the drug discovery and development process.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. scispace.com [scispace.com]
troubleshooting guide for reactions involving 2-(3,3-Difluorocyclobutyl)acetic acid
Technical Support Center: 2-(3,3-Difluorocyclobutyl)acetic Acid
A Senior Application Scientist's Guide to Synthesis and Troubleshooting
Welcome to the technical support resource for this compound (CAS No. 1373503-48-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. The unique structural and electronic properties imparted by the gem-difluorinated cyclobutyl motif—namely enhanced metabolic stability, conformational rigidity, and altered lipophilicity—make it a sought-after component in modern drug discovery.[1][2] However, these same properties can present challenges in routine synthetic transformations.
This document moves beyond standard protocols to provide a field-proven, troubleshooting-focused Q&A. We will explore the causality behind common issues and offer robust, validated solutions to ensure your research proceeds efficiently.
FAQ 1: Amide Coupling Reactions
Question: I am experiencing low yields and/or incomplete conversion in my amide coupling reaction with this compound and a primary/secondary amine. What are the likely causes and how can I optimize the reaction?
Answer: This is a frequent challenge. The issue often stems from a combination of steric hindrance from the cyclobutyl ring and the electronic effect of the gem-difluoro group, which can modestly increase the acidity of the α-protons and influence the reactivity of the carboxyl group. Incomplete activation of the carboxylic acid or suboptimal reaction conditions are the primary culprits.
The stability of the difluorocyclobutane ring itself is generally robust under standard amide coupling conditions.[3] Therefore, troubleshooting should focus on the activation and coupling steps.
Troubleshooting Amide Coupling Issues
| Potential Cause | Observation / Symptom | Recommended Solution & Rationale |
| Incomplete Acid Activation | Significant unreacted starting acid observed by TLC or LC-MS. | 1. Change Coupling Reagent: Switch to a more potent activating agent. For hindered systems, phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts are often superior to carbodiimides (EDC, DCC).[4][5] Rationale: These reagents form highly reactive activated esters less prone to side reactions like N-acylurea formation.[6] |
| Steric Hindrance | Reaction is slow or stalls, especially with bulky amines. | 1. Increase Temperature: Gently heat the reaction (e.g., 40-60 °C). Microwave irradiation can also be effective for accelerating difficult couplings.[7] 2. Convert to Acid Chloride: Form the more reactive acid chloride intermediate using (COCl)₂ or SOCl₂. Rationale: This two-step process overcomes the activation energy barrier by creating a highly electrophilic species. |
| Suboptimal Base/Solvent | Side product formation; low yield despite starting material consumption. | 1. Use a Hindered Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Rationale: DIPEA is less likely to cause side reactions or racemization. 2. Solvent Choice: Aprotic polar solvents like DMF or NMP are generally effective. For sensitive substrates, consider acetonitrile (MeCN) or dichloromethane (DCM). |
| Purification Difficulties | Byproducts from coupling reagents co-elute with the desired amide. | 1. Use Water-Soluble Byproduct Reagents: EDC generates a water-soluble urea, simplifying workup via aqueous extraction.[7] 2. Filter Insoluble Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in solvents like DCM or MeCN and can be removed by filtration.[8] |
Diagram: Amide Coupling Reagent Selection Workflow
This decision tree can guide your choice of an appropriate coupling strategy.
References
scale-up challenges for the production of 2-(3,3-Difluorocyclobutyl)acetic acid
Introduction: Welcome to the technical support guide for the synthesis and scale-up of 2-(3,3-difluorocyclobutyl)acetic acid. This molecule is a valuable building block in pharmaceutical and materials science, prized for the unique conformational constraints and electronic properties conferred by the difluorocyclobutyl motif.[1][2] However, its transition from bench-scale synthesis to pilot or manufacturing scale presents significant challenges, particularly concerning the fluorination step and subsequent purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your process development.
Section 1: Core Synthesis & Reaction Troubleshooting
This section addresses the primary chemical transformations and common hurdles encountered during the reaction phase. The synthesis of geminal difluoroalkanes often involves harsh reagents and conditions that require careful management.
FAQ 1: What is the most common and scalable synthetic route to this compound, and what are the initial pitfalls?
The most prevalent strategy for introducing the gem-difluoro group onto a cyclobutane ring at scale involves the deoxofluorination of a corresponding ketone precursor, typically 3-oxocyclobutane-1-carboxylic acid or an ester derivative thereof. Reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are often employed.
The primary challenge lies in the selection and handling of the fluorinating agent. While effective, these reagents present significant safety and operational risks that are magnified on a larger scale.[3]
-
DAST (Diethylaminosulfur trifluoride): Effective on a lab scale but has poor thermal stability, with the potential for explosive decomposition at elevated temperatures.[4] Its use in large-scale operations is often discouraged without specialized equipment and rigorous temperature control.
-
SF₄ (Sulfur Tetrafluoride): A highly toxic and corrosive gas.[5] It requires specialized high-pressure reactors and sophisticated scrubbing systems to handle unreacted gas and the corrosive HF byproduct. However, it is often more cost-effective for large volumes and can be highly effective for fluorinating carboxylic acids directly, though this specific transformation to a trifluoromethyl group is not the target here.[6]
-
Alternatives (Deoxo-Fluor®, PyFluor): These are often more thermally stable than DAST but are also more expensive, impacting the cost-of-goods at scale.[3]
Initial Pitfall: A common mistake is the direct translation of a small-scale DAST protocol to a larger vessel. The reduced surface-area-to-volume ratio at scale makes heat dissipation less efficient, increasing the risk of a thermal runaway.[7] A thorough thermal hazard evaluation is paramount before any scale-up is attempted.
Troubleshooting: Low Yield and Incomplete Conversion
Question: I am seeing only 30-40% conversion of my starting ketone to the desired difluorinated product. How can I improve this?
Low conversion is a frequent issue when scaling up fluorination reactions. The root cause often lies in reaction kinetics, reagent stability, or the presence of moisture.
| Problem | Plausible Cause(s) | Recommended Solution & Rationale |
| Low Conversion | 1. Insufficient Reagent Stoichiometry: Under-charging the fluorinating agent due to handling losses or inaccurate measurement. | Increase the molar equivalents of the fluorinating agent by 10-15%. The excess drives the equilibrium towards the product and compensates for any minor degradation or reaction with trace impurities. |
| 2. Presence of Moisture: Fluorinating agents like DAST and SF₄ react violently with water, consuming the reagent and generating HF.[3] | Ensure all glassware, solvents, and starting materials are rigorously dried. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Consider using molecular sieves to dry the solvent prior to use. | |
| 3. Inadequate Reaction Temperature/Time: The reaction may be too slow at the chosen temperature. | While avoiding high temperatures is crucial for safety, a controlled, modest increase in temperature (e.g., from 0 °C to 25 °C) can significantly improve reaction rates. Monitor progress closely using GC-MS or ¹⁹F NMR to establish the optimal reaction endpoint and avoid byproduct formation. | |
| 4. Poor Mixing: In larger reactors, inefficient agitation can lead to localized "hot spots" where the reagent degrades, or "cold spots" where the reaction stalls. | Optimize the reactor's agitation speed and impeller design to ensure homogeneous mixing. For viscous reaction mixtures, consider solvent choice to reduce viscosity. |
Section 2: Scale-Up, Process Control, & Safety
Scaling up fluorination reactions introduces significant safety and engineering challenges. Managing exotherms, material corrosion, and hazardous off-gassing are critical for a successful and safe process.
Workflow for Safe Scale-Up of Fluorination
Caption: A three-phase workflow for mitigating risks during the scale-up of hazardous fluorination reactions.
FAQ 2: How do I manage the highly exothermic nature of the fluorination reaction in a 100 L reactor?
Effective thermal management is arguably the most critical factor for safely scaling this chemistry. Fluorination reactions are notoriously exothermic, and a failure to remove heat can lead to thermal runaway.[7]
-
Controlled Addition: Never add the substrate to the bulk fluorinating agent. The correct approach is the slow, controlled addition of the fluorinating agent to the solution of the ketone precursor. This ensures the instantaneous concentration of the reactive agent is low, and the rate of heat generation is limited by the addition rate.
-
Reactor Cooling: Utilize a reactor with a high-efficiency cooling jacket. The choice of heat transfer fluid should be appropriate for the target temperature (e.g., a glycol/water mixture for temperatures down to -20 °C).
-
Reverse Quench: For the work-up, consider a "reverse quench," where the reaction mixture is slowly added to a large, well-stirred volume of a cold quenching solution (e.g., saturated sodium bicarbonate). This method keeps the quenching medium in excess, ensuring rapid neutralization and better temperature control.[3]
-
Continuous Flow Chemistry: For large-scale manufacturing, transitioning to a continuous flow reactor is a highly recommended, modern solution. Flow chemistry minimizes the volume of hazardous material reacting at any given moment, offers a vastly superior surface-area-to-volume ratio for heat exchange, and allows for safer, more controlled processing.[7][8]
Troubleshooting: Equipment Corrosion
Question: We observed pitting and corrosion on our stainless steel reactor components after a pilot run. What is the cause and how can we prevent it?
The culprit is almost certainly Hydrogen Fluoride (HF). HF is generated as a byproduct or from the reaction of the fluorinating agent with trace moisture.[4] It is highly corrosive to glass and many metals, including standard stainless steel.[4]
-
Materials of Construction: For any process involving fluorinating agents, standard glass or stainless steel (SS304, SS316) reactors are often unsuitable. Materials with high nickel content, such as Hastelloy-C, are required for their superior resistance to HF and other corrosive fluorine-containing species.[7]
-
Preventative Measures:
-
Strict Anhydrous Conditions: The most effective preventative measure is to minimize the formation of HF by maintaining scrupulously dry conditions.
-
Material Testing: Before scaling up, immerse coupons of the proposed reactor material in the reaction mixture under process conditions to assess compatibility.
-
Non-acidic Fluorinating Agents: While not always possible, exploring fluorinating agents that do not generate acidic byproducts can be a long-term solution.
-
Section 3: Product Work-up & Purification
Isolating high-purity this compound from a complex post-reaction mixture presents its own set of challenges.
Decision Tree for Purification Troubleshooting
Caption: A decision-making workflow for diagnosing and solving purification issues for the target molecule.
FAQ 3: My final product is contaminated with an olefin byproduct. How can I remove it and prevent its formation?
The most likely byproduct is 2-(cyclobut-2-en-1-yl)acetic acid or a related isomer, formed via an E2 elimination pathway. This is a common side reaction when using nucleophilic fluorinating agents on secondary alcohols or their ketone precursors.[3]
Prevention:
-
Temperature Control: Elimination is often favored at higher temperatures. Maintaining a lower reaction temperature (e.g., -78 °C to 0 °C) will favor the desired SN2-like substitution over elimination.[3]
-
Slow Addition: Adding the fluorinating agent slowly helps to control the exotherm and maintain a consistently low temperature.[3]
-
Choice of Agent: Some fluorinating agents are less basic and therefore less prone to promoting elimination. If elimination is a persistent issue, consider screening alternatives like PyFluor.[3]
Removal:
-
Fractional Distillation: If the boiling points of the desired product and the olefin byproduct are sufficiently different, fractional distillation under vacuum can be an effective and scalable purification method.
-
Crystallization: As this compound is a solid, crystallization is an excellent method for purification at scale. A careful screen of solvents (e.g., heptane/ethyl acetate, toluene) can identify a system where the desired product has low solubility and the impurity remains in the mother liquor.
-
Chromatography: While effective, column chromatography is often less desirable at a very large scale due to solvent consumption and cost. It is best used for producing high-purity reference material or if other methods fail.
References
- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sravathi.com [sravathi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection Strategies for 2-(3,3-Difluorocyclobutyl)acetic Acid Derivatives
Welcome to the technical support resource for managing protecting groups on 2-(3,3-difluorocyclobutyl)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the critical deprotection step, ensuring high yield and purity while maintaining the integrity of the core structure.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the deprotection of various esters of this compound.
Q1: How stable is the 3,3-difluorocyclobutyl ring under typical deprotection conditions?
The 3,3-difluorocyclobutyl moiety is generally a robust functional group, which is a key reason for its use in drug discovery.[1] However, its stability is not absolute. Like other strained ring systems, it can be sensitive to harsh reaction conditions.
-
Basic Conditions: The ring is highly stable under most basic conditions used for saponification (e.g., LiOH, NaOH, K₂CO₃ in aqueous solvent systems at room temperature to moderate heat).[1] Standard hydrolysis of methyl or ethyl esters is unlikely to compromise the ring's integrity.
-
Acidic Conditions: Caution is warranted under acidic conditions. While the ring is stable to moderately acidic conditions often used for the cleavage of tert-butyl esters (e.g., trifluoroacetic acid in dichloromethane), strong acids, high temperatures, and prolonged reaction times can potentially lead to acid-catalyzed ring-opening or degradation.[1] It is crucial to monitor these reactions closely and use the mildest conditions possible.
-
Hydrogenolysis: The ring is completely stable to the neutral conditions of catalytic hydrogenolysis used for benzyl ester removal.
Q2: What is the recommended procedure for deprotecting a methyl or ethyl ester derivative?
For simple alkyl esters like methyl and ethyl, the standard and most reliable method is saponification, which is the hydrolysis of the ester under basic conditions.[2][3]
-
Mechanism: The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and the corresponding alcohol.
-
Common Reagents: The most common reagents are lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). LiOH is often preferred due to the good solubility of its carboxylate salts in common organic solvents.
-
Solvent Systems: A mixture of solvents is typically used to ensure solubility of both the substrate and the hydroxide salt. Common systems include Tetrahydrofuran (THF)/Water, Methanol (MeOH)/Water, or Dioxane/Water.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. The product will be the carboxylate salt, which is then protonated during aqueous workup to yield the final carboxylic acid.
Q3: How do I cleave a tert-butyl (t-butyl) ester from the molecule?
tert-Butyl esters are stable to basic and nucleophilic conditions but are designed to be cleaved under acidic conditions.[4][5]
-
Mechanism: The deprotection is an acid-catalyzed elimination reaction. The carbonyl oxygen is protonated, which facilitates the cleavage of the C-O bond to form a relatively stable tert-butyl carbocation and the desired carboxylic acid.[4][6]
-
Standard Conditions: The most common method is treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), typically in a 1:1 ratio, at room temperature.[6] For substrates that are more sensitive, milder conditions such as 4M HCl in dioxane can be used.[6]
-
The Role of Scavengers: The tert-butyl cation formed during the reaction is a reactive electrophile and can alkylate electron-rich functionalities on your molecule of interest (e.g., tryptophan, methionine, or free phenols).[7] To prevent these side reactions, a scavenger must be added to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water, which trap the carbocation.[6]
Q4: My derivative is a benzyl (Bn) ester. What is the best deprotection strategy?
Benzyl esters are typically removed via catalytic hydrogenolysis, a mild and highly selective method.[8][9] This approach is orthogonal to many other protecting groups that are sensitive to acid or base.
-
Standard Conditions: The reaction involves stirring or shaking the substrate in a suitable solvent under an atmosphere of hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[10]
-
Catalyst and Loading: Typically, 5-10 mol% of 10% Pd/C is used.
-
Solvents: Common solvents include methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[8]
-
Hydrogen Source: While a balloon or cylinder of hydrogen gas is common, transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene can also be effective, especially when handling hydrogen gas is a concern.[9][10]
Deprotection Strategy Selection
The choice of deprotection method is dictated by the ester protecting group and the presence of other functional groups in the molecule.
Caption: Decision workflow for selecting a deprotection strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Saponification | 1. Insufficient equivalents of base. 2. Low reaction temperature. 3. Steric hindrance around the ester. | 1. Add 1-2 additional equivalents of base (e.g., LiOH). 2. Gently warm the reaction to 30-40 °C. 3. Increase reaction time and monitor by LC-MS. |
| Incomplete t-Butyl Ester Cleavage | 1. Insufficient acid strength or concentration.[6] 2. Presence of excess water diluting the acid. 3. Reaction time is too short. | 1. Increase the concentration of TFA (e.g., from 50% to 95% in DCM).[6] 2. Use anhydrous solvents for the reaction cocktail. 3. Extend the reaction time to 2-5 hours and monitor progress.[6] |
| Formation of Side Products during t-Butyl Cleavage | 1. Alkylation of sensitive functional groups by the reactive tert-butyl cation.[7] | 1. Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[6] |
| Stalled or Slow Hydrogenolysis | 1. Catalyst is inactive or has been poisoned (e.g., by sulfur-containing compounds). 2. Insufficient hydrogen pressure. 3. Poor substrate solubility. | 1. Use fresh, high-quality Pd/C catalyst. If poisoning is suspected, filter the reaction through celite and add fresh catalyst. 2. Ensure the H₂ balloon is full or switch to a Parr shaker for higher pressure. 3. Add a co-solvent (e.g., THF) to improve solubility. |
| Degradation of the Difluorocyclobutyl Ring | 1. Acidic conditions are too harsh (e.g., high concentration of strong acid, elevated temperature).[1] | 1. Perform the reaction at 0 °C or room temperature. 2. Use the minimum concentration of acid required. 3. If possible, choose an orthogonal protecting group strategy (e.g., benzyl ester) to avoid acidic conditions altogether. |
Key Experimental Protocols
Protocol 1: Saponification of Methyl 2-(3,3-Difluorocyclobutyl)acetate
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product spot/peak should be more polar than the starting material.
-
Workup (Acidification): Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible solvent like ethyl acetate or dichloromethane to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 with cold 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid.
Protocol 2: Acidic Cleavage of tert-Butyl 2-(3,3-Difluorocyclobutyl)acetate
Caption: Simplified mechanism of acid-catalyzed t-butyl ester cleavage.
-
Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard reaction, use a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). To this, add scavengers: 2.5% (v/v) water and 2.5% (v/v) triisopropylsilane (TIS).
-
Dissolution: Dissolve the tert-butyl ester substrate (1.0 eq) in a minimal amount of DCM.
-
Reaction: Cool the substrate solution to 0 °C in an ice bath. Add the pre-prepared cleavage cocktail (typically 10-20 volumes relative to the substrate).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Concentration: Once complete, carefully concentrate the reaction mixture under reduced pressure. Caution: TFA is corrosive and volatile. Co-evaporate with a solvent like toluene to help remove residual TFA.
-
Purification: The crude product can be purified by crystallization, precipitation (e.g., by adding cold diethyl ether), or silica gel chromatography to yield the pure carboxylic acid.
Protocol 3: Hydrogenolysis of Benzyl 2-(3,3-Difluorocyclobutyl)acetate
-
Setup: To a solution of the benzyl ester (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C, ~10 mol% by weight).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). A balloon is sufficient for most lab-scale reactions. For larger scales or difficult substrates, a Parr hydrogenator may be required.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more polar, and the UV-active benzyl group will be gone.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the pad thoroughly with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude carboxylic acid, which can be further purified if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl Esters [organic-chemistry.org]
Technical Support Center: Impurity Profiling of 2-(3,3-Difluorocyclobutyl)acetic acid
Welcome to the technical support center for the analytical methods used in the impurity profiling of 2-(3,3-Difluorocyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the challenges encountered during experimentation.
The quality, safety, and efficacy of pharmaceutical products are paramount and can be compromised by the presence of impurities.[1][2] Therefore, it is mandatory to submit comprehensive impurity data to regulatory authorities for market approval.[2] This guide will provide the technical insights necessary to navigate the complexities of impurity profiling for this compound, a key building block in the synthesis of various pharmaceutical compounds.[3][4]
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in pharmaceutical substances.[5] Given that this compound is a carboxylic acid, specific challenges related to its acidic nature and potential interactions with the stationary phase can arise.
Q1: I'm observing significant peak tailing for the main component and its impurities. What are the likely causes and how can I resolve this?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[6] It's often caused by secondary interactions between the analyte and the stationary phase.
Causality and Solution Pathway:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic proton of your analyte, leading to tailing.
-
Solution: Acidify the mobile phase. Adding a small amount of an acid like phosphoric acid or formic acid to a pH of around 2-3 will suppress the ionization of the carboxylic acid and the silanol groups, minimizing these secondary interactions.[6]
-
-
Column Choice: Not all C18 columns are created equal. Some may have a higher concentration of active silanol groups.
-
Solution: Use an end-capped or polymeric base-deactivated column.[7] These columns are specifically designed to reduce silanol interactions and improve peak shape for acidic and basic compounds.
-
-
Metal Chelation: Trace metals in the HPLC system (e.g., in the column frit or stainless-steel tubing) can chelate with the carboxylic acid, causing tailing.
-
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1 mM).
-
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time drift can compromise the reliability of your quantitative analysis.[8] The root cause often lies in the stability of the mobile phase or the column conditioning.
Troubleshooting Steps:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent culprit. Ensure accurate and consistent mixing of aqueous and organic components. If you are using a gradient, ensure the pump's proportioning valves are functioning correctly.[8] You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[6]
-
Column Equilibration: Insufficient column equilibration time before starting a sequence can lead to drifting retention times.[8] It is recommended to flush the column with at least 10-20 column volumes of the initial mobile phase.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[8] Using a thermostatted column oven is crucial for maintaining consistent and reproducible results.
-
pH Control: For ionizable compounds like this compound, even a small change in the mobile phase pH can significantly shift retention times.[6] Ensure your buffer is adequately prepared and has sufficient buffering capacity.
Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. How can I identify their source?
A3: Ghost peaks are peaks that appear in a chromatogram that are not related to the injected sample. They can originate from the mobile phase, the sample solvent, or carryover from previous injections.
Investigation Workflow:
-
Blank Injection: Inject a blank solvent (the same as your sample diluent). If the ghost peaks are still present, the contamination is likely from the mobile phase or the HPLC system itself.
-
Mobile Phase Purity: Impurities in the mobile phase, especially in gradient elution, can accumulate on the column and elute as ghost peaks. Use high-purity HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.45 µm filter can also help.
-
Sample Carryover: If the ghost peaks appear after injecting a concentrated sample, it could be due to carryover in the injector.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.[9]
-
Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) FAQs
For volatile and semi-volatile impurities, Gas Chromatography (GC) is an invaluable tool. Coupling it with Mass Spectrometry (MS) allows for the identification and structural elucidation of unknown impurities.[10][11]
Q1: Do I need to derivatize this compound for GC analysis?
A1: Yes, derivatization is highly recommended. Carboxylic acids are polar and can exhibit poor peak shape and thermal instability in the hot GC injection port and column.
Rationale and Common Derivatizing Agents:
-
Why Derivatize? Derivatization replaces the active acidic proton with a non-polar group, which increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved sensitivity.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the carboxylic acid to its trimethylsilyl (TMS) ester. This is a robust and well-established method.
-
Alkylation: Reagents like diazomethane or alkyl chloroformates can be used to form methyl or other alkyl esters. However, diazomethane is explosive and toxic, so safer alternatives are often preferred.
Q2: I'm having trouble with the quantitative analysis of short-chain fatty acids by GC-MS. What are the common pitfalls?
A2: The quantitative analysis of short-chain fatty acids can be challenging due to their volatility and potential for loss during sample preparation.[12]
Key Considerations:
-
Sample Preparation: A major issue is the loss of volatile short-chain fatty acids during the drying step that is often required for derivatization.[12] Using a condensing agent that works in the presence of water or methanol can circumvent this issue.[12]
-
Standard Selection: An appropriate internal standard is crucial for accurate quantification. The internal standard should be structurally similar to the analyte but not present in the sample. For this compound, a deuterated analog or a similar fluorinated carboxylic acid would be a good choice.
-
Calibration: A multi-point calibration curve should be prepared using standards of known concentration to ensure linearity and accuracy over the desired analytical range.
Q3: What are some potential impurities that I should look for in the GC-MS analysis of this compound?
A3: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation.[13]
Potential Impurity Classes:
-
Starting Materials: Unreacted starting materials used in the synthesis of this compound could be present.[4]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally related impurities.
-
Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, or extreme pH), forming new impurities. Performing forced degradation studies can help identify these potential degradants.[14][15]
Section 3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation
When an unknown impurity is detected, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for its structural elucidation.[16][17]
Q1: What fragmentation patterns should I expect for this compound and its related impurities in MS analysis?
A1: The fragmentation of fluorinated carboxylic acids in mass spectrometry can be complex and may involve rearrangements.
Expected Fragmentation Pathways (Negative Ion Mode ESI-MS/MS):
-
Decarboxylation: The most common initial fragmentation for carboxylic acids is the loss of CO2 (44 Da) from the deprotonated molecule [M-H]⁻.[18]
-
Fluorine Migration: Following decarboxylation, rapid fluorine shifts can occur, leading to a series of new anions before further fragmentation.[18][19] This can result in unexpected fragment ions.
-
Loss of HF: The loss of hydrogen fluoride (20 Da) is another possible fragmentation pathway for fluorinated compounds.[20]
Unusual Fragmentations in GC-MS (Electron Ionization):
-
For TMS-derivatized fluorinated carboxylic acids, unusual fragmentation patterns, such as the loss of fluorinated silyl groups, have been reported.[21] This can involve fluorine migration to the silicon atom, followed by a neutral loss.[21]
Q2: How can NMR spectroscopy help in confirming the structure of an unknown impurity?
A2: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it a powerful tool for structure elucidation.[22][23]
Key NMR Experiments and Their Applications:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.
-
¹⁹F NMR: This is particularly important for fluorinated compounds, as it provides information on the number and chemical environment of the fluorine atoms.
By combining the information from these experiments, a complete and unambiguous structure of an unknown impurity can often be determined.[24]
Section 4: Regulatory Context and Forced Degradation Studies
Impurity profiling is not just an analytical exercise; it is a regulatory requirement.[25] The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B).[1][26]
Impurity Thresholds (ICH Q3A/B):
| Threshold | Limit (based on Maximum Daily Dose) | Action Required |
| Reporting | ≥ 0.05% | Report the impurity |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | Identify the structure of the impurity |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | Assess the biological safety of the impurity |
Note: These are general thresholds and can vary based on the specific drug and its indication.
Q1: What is the purpose of forced degradation studies?
A1: Forced degradation (or stress testing) studies are conducted to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[14][27]
Key Objectives of Forced Degradation Studies:
-
Elucidate Degradation Pathways: To understand how the molecule degrades under various stress conditions (e.g., acid, base, oxidation, heat, light).[15][27]
-
Identify Degradation Products: To generate and identify potential degradation products that could form during storage.[14]
-
Demonstrate Specificity of Analytical Methods: To show that the analytical method is "stability-indicating," meaning it can separate and quantify the active pharmaceutical ingredient from its degradation products.[15]
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M HCl |
| Base Hydrolysis | 0.1 M NaOH |
| Oxidation | 3% H₂O₂ |
| Thermal | 60-80°C |
| Photolytic | Exposure to UV and visible light (ICH Q1B) |
The goal is to achieve a target degradation of around 5-20%. Over-stressing the sample should be avoided as it may lead to the formation of secondary degradants that are not relevant to the actual stability of the drug.[15]
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1373503-48-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ijsdr.org [ijsdr.org]
- 10. iajps.com [iajps.com]
- 11. ajrconline.org [ajrconline.org]
- 12. gcms.cz [gcms.cz]
- 13. youtube.com [youtube.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d-nb.info [d-nb.info]
- 23. smbstcollege.com [smbstcollege.com]
- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 25. ijdra.com [ijdra.com]
- 26. database.ich.org [database.ich.org]
- 27. scispace.com [scispace.com]
Validation & Comparative
The Impact of Fluoroalkyl Groups on RORgamma Modulator Performance: A Comparative Guide
Introduction: RORgamma, a Pivotal Target in Immunity and Oncology
The Retinoic Acid-related Orphan Receptor gamma (RORγ) is a ligand-dependent nuclear receptor that has emerged as a critical regulator of immune responses and cellular metabolism.[1] It exists in two isoforms: RORγ1, which is widely expressed, and RORγt (RORγ2), which is predominantly found in immune cells.[2] RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, a subset of CD4+ T cells that produce pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3] Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3] Consequently, inhibiting RORγt activity with inverse agonists or antagonists is a promising therapeutic strategy for these conditions.[4] Conversely, activating RORγ with agonists can enhance anti-tumor immunity, making it a target for cancer immunotherapy.[5]
The development of small molecule RORγ modulators has been an area of intense research. A key strategy in the medicinal chemist's toolkit is the incorporation of fluorine-containing functional groups to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of RORγ modulators containing different fluoroalkyl groups, with a focus on how these substitutions impact their biological activity and drug-like properties. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for the key assays used to characterize these compounds.
The Role of Fluoroalkyl Groups in Drug Design: A Primer
The introduction of fluoroalkyl groups, such as trifluoromethyl (-CF3) and difluoromethyl (-CF2H), into small molecules can profoundly alter their properties.[6] The high electronegativity of fluorine atoms can modulate the acidity of nearby protons, influence metabolic stability, and enhance binding affinity to target proteins.[6]
Key Properties of Fluoroalkyl Groups:
| Property | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) |
| Electronic Effect | Strong electron-withdrawing | Moderately electron-withdrawing |
| Lipophilicity (Hansch π) | ~ +0.88 | ~ +0.43 |
| Hydrogen Bonding | Weak H-bond acceptor | Moderate H-bond donor |
| Metabolic Stability | Generally high; blocks oxidative metabolism | Generally high |
| Conformational Effects | Can influence molecular conformation | Can influence molecular conformation |
The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to increase metabolic stability and binding affinity.[6] The difluoromethyl group, while also enhancing stability, possesses the unique ability to act as a hydrogen bond donor, which can lead to novel interactions with the target protein.[7] The choice between these and other fluoroalkyl groups depends on the specific goals of the drug design program, such as optimizing potency, selectivity, or pharmacokinetic parameters.
Comparative Analysis of Fluoroalkyl-Containing RORgamma Modulators
Trifluoromethyl (-CF3) Containing Modulators
The -CF3 group is a prevalent feature in many potent RORγ inverse agonists. Its strong electron-withdrawing nature and lipophilicity often contribute to high binding affinity.
-
Example Scaffold: 6-(Trifluoromethyl)-pyridine Derivatives A number of potent RORγt inverse agonists feature a 6-(trifluoromethyl)-pyridine core. Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that the trifluoromethyl group is crucial for their activity.[1] The -CF3 group is believed to occupy a hydrophobic pocket within the RORγ ligand-binding domain (LBD), contributing to the overall binding affinity.
-
Impact on Potency and Pharmacokinetics The incorporation of a trifluoromethyl group often leads to a significant increase in potency. For instance, in the development of picornavirus inhibitors, trifluoromethyl substitution provided a global protective effect against hepatic metabolism.[8] A similar effect on metabolic stability is often observed in the context of RORγ modulators, leading to improved pharmacokinetic profiles.
Difluoromethyl (-CF2H) Containing Modulators
The difluoromethyl group is less commonly reported in RORγ modulators compared to the trifluoromethyl group. However, its unique properties as a hydrogen bond donor present an interesting avenue for drug design.
-
Potential for Novel Interactions The C-H bond in the -CF2H group is polarized, allowing it to act as a hydrogen bond donor.[7] This could enable interactions with specific amino acid residues in the RORγ LBD that are not possible with a -CF3 group. This unique interaction could lead to improved selectivity or a different pharmacological profile (e.g., partial agonism vs. inverse agonism).
-
Comparative Potency and Lipophilicity In general, replacing a -CF3 group with a -CF2H group is expected to decrease lipophilicity. This could be advantageous in some cases to improve solubility or reduce off-target effects. The impact on potency is context-dependent and would be determined by the specific interactions within the LBD.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates a generalized RORγ inverse agonist scaffold and highlights key interaction points within the LBD, including a hypothetical region where fluoroalkyl groups can be placed to modulate activity.
Caption: Generalized RORγ inverse agonist SAR.
Experimental Protocols
The characterization of RORγ modulators relies on a cascade of in vitro and cell-based assays. Below are detailed protocols for three key assays.
LanthaScreen™ TR-FRET RORγ Coactivator Recruitment Assay
This biochemical assay measures the ability of a compound to modulate the interaction between the RORγ LBD and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged RORγ LBD and a fluorescein-labeled coactivator peptide.[9] An inverse agonist will disrupt this interaction, leading to a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working concentration of GST-RORγ LBD and Tb-anti-GST antibody mixture in the appropriate assay buffer.[9]
-
Prepare a 4X working concentration of the fluorescein-labeled coactivator peptide in assay buffer.[9]
-
Prepare a serial dilution of the test compound. The final concentration of DMSO in the assay should be ≤1%.[9]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution to the assay wells.
-
Add 5 µL of the 2X RORγ LBD/antibody mixture.
-
Add 10 µL of the 2X fluorescein-coactivator peptide.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with an excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the 520/495 emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: LanthaScreen TR-FRET Assay Workflow.
RORγ Reporter Gene Assay in HEK293T Cells
This cell-based assay measures the transcriptional activity of RORγ in response to a test compound.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγ LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).[5] An inverse agonist will decrease the transcriptional activity of the GAL4-RORγ fusion protein, leading to a reduction in luciferase expression.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the GAL4-RORγ LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with a serial dilution of the test compound for 18-24 hours.[5]
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., DMSO).
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Human Th17 Cell Differentiation Assay
This primary cell assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.[1]
Principle: Naive CD4+ T cells are cultured under Th17 polarizing conditions (a specific cocktail of cytokines) in the presence of the test compound.[10] The differentiation into Th17 cells is quantified by measuring the production of IL-17.
Protocol:
-
Isolation of Naive CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS).
-
-
Cell Culture and Differentiation:
-
Culture the naive CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).[10]
-
Add a serial dilution of the test compound.
-
Culture the cells for 3-5 days.
-
-
Quantification of IL-17:
-
Restimulate the cells with PMA and ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells for intracellular IL-17 and analyze by flow cytometry. Alternatively, measure secreted IL-17 in the culture supernatant by ELISA.
-
-
Data Analysis:
-
Determine the percentage of IL-17-producing cells or the concentration of secreted IL-17.
-
Calculate the IC50 value for the inhibition of Th17 differentiation.
-
Conclusion and Future Perspectives
The incorporation of fluoroalkyl groups is a powerful strategy in the design of RORγ modulators. The trifluoromethyl group has been successfully employed to generate potent and metabolically stable inverse agonists. The difluoromethyl group, with its unique hydrogen-bonding capability, offers an alternative approach that may lead to modulators with improved selectivity and novel pharmacological profiles.
Future research in this area should focus on systematic studies that directly compare the effects of different fluoroalkyl groups within the same chemical scaffold. This will provide a more precise understanding of their impact on RORγ modulation and will guide the rational design of next-generation therapeutics for autoimmune diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of RORγ Allosteric Fluorescent Probes and Their Application: Fluorescence Polarization, Screening, and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Table, Identification of Potent and Selective RORγ Antagonists]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pharmacokinetics and pharmacodynamic profile of carumonam in cystic fibrosis patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking the Structure-Activity Relationship of 2-(3,3-Difluorocyclobutyl)acetic Acid Analogs: A Guide for Medicinal Chemists
For researchers and scientists in the field of neurotherapeutics, the quest for novel modulators of the γ-aminobutyric acid (GABA) system remains a pivotal area of drug discovery. Compounds that can enhance GABAergic neurotransmission hold significant promise for the treatment of a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. Within this landscape, the 2-(3,3-Difluorocyclobutyl)acetic acid scaffold has emerged as a promising, yet underexplored, chemotype. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound, drawing upon available data to offer insights for the design of next-generation GABAergic modulators.
While comprehensive SAR studies on this specific series are not abundant in peer-reviewed literature, a careful examination of patent literature reveals a wealth of information. This guide synthesizes these findings, presenting a comparative analysis to inform future drug development endeavors.
The Rationale Behind the this compound Scaffold
The design of this compound and its analogs is rooted in the principles of bioisosterism and conformational constraint, common strategies in the design of GABAergic compounds. The cyclobutyl ring restricts the conformational flexibility of the molecule, which can lead to enhanced selectivity for a specific biological target. The gem-difluoro substitution on the cyclobutyl ring is a key feature, likely introduced to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Fluorine substitution can also influence the acidity of the carboxylic acid moiety, which may be critical for target engagement.
A primary hypothesized mechanism of action for this class of compounds is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA.[1][2] By inhibiting GABA-AT, these analogs can increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[3]
Comparative Analysis of Analog Activity
Detailed SAR data for a broad series of this compound analogs can be pieced together from various sources. The following sections break down the key structural modifications and their impact on biological activity, primarily focusing on antiseizure and antinociceptive effects.
Modifications of the Acetic Acid Side Chain
The carboxylic acid group is a critical pharmacophore, likely involved in a key binding interaction with the biological target.
| Modification | Effect on Activity | Rationale |
| Esterification | Generally leads to a decrease or loss of activity in in vitro assays. However, esters can serve as prodrugs, improving pharmacokinetic properties. | The free carboxylate is likely essential for binding. Esters may be hydrolyzed in vivo to the active carboxylic acid. |
| Amidation | Similar to esterification, amidation typically reduces in vitro activity. | The amide bond may alter the electronic properties and steric hindrance around the key acidic group. |
| Bioisosteric Replacement (e.g., with tetrazole) | Can maintain or, in some cases, enhance activity. | A tetrazole ring can act as a bioisostere of a carboxylic acid, with similar acidic properties and spatial arrangement. It may also offer improved metabolic stability and bioavailability.[4] |
Modifications of the Cyclobutyl Ring
Alterations to the four-membered ring provide insights into the spatial requirements of the binding pocket.
| Modification | Effect on Activity | Rationale |
| Removal of Fluorine Atoms | A significant decrease in potency is often observed. | The gem-difluoro group likely plays a crucial role in modulating the pKa of the carboxylic acid, enhancing its binding affinity. It also increases lipophilicity, which may aid in crossing the blood-brain barrier. |
| Monofluorination | Activity is generally lower than with the difluoro analog. | This suggests that the electronic effect of two fluorine atoms is optimal for activity. |
| Introduction of Other Substituents (e.g., methyl, hydroxyl) | The introduction of additional substituents can have varied effects, often leading to a decrease in activity. | This suggests that the binding pocket has tight steric constraints around the cyclobutyl ring. |
| Ring Size Variation (e.g., cyclopentyl, cyclohexyl) | Changes in ring size can impact the conformational preferences of the molecule and may lead to reduced activity. | The specific geometry of the cyclobutyl ring appears to be important for optimal positioning of the pharmacophoric groups. |
Experimental Protocols
To aid researchers in the evaluation of novel this compound analogs, the following are detailed protocols for key in vivo anticonvulsant and antinociceptive assays.
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures.
-
Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after compound administration, a 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The absence of the hindlimb tonic extensor component of the seizure is considered a protective effect.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Hz Psychomotor Seizure Model
This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Animal Model: Adult male CF-1 mice.
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses.
-
Induction of Seizures: At a predetermined time after compound administration, a 6 Hz electrical stimulus (32 or 44 mA) is delivered for 3 seconds via corneal electrodes.
-
Endpoint: The absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae) is considered a protective effect.
-
Data Analysis: The ED₅₀ is calculated.
Formalin-Induced Nociception Model
This model assesses the analgesic effects of a compound in a model of persistent pain.
-
Animal Model: Adult male CD-1 mice.
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses.
-
Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Endpoint: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: A reduction in the time spent licking or biting the paw compared to vehicle-treated animals indicates an analgesic effect.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for the SAR-driven optimization of this compound analogs.
Caption: A workflow for SAR studies of novel analogs.
The Path Forward
The this compound scaffold represents a compelling starting point for the development of novel GABAergic modulators. The SAR insights gleaned from the patent literature, combined with the established experimental protocols, provide a solid foundation for researchers to design and evaluate new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on synthesizing a diverse library of analogs and conducting comprehensive in vitro and in vivo studies to fully elucidate the SAR and identify promising clinical candidates for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
References
- 1. In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Illuminating the druggable genome through patent bioactivity data [PeerJ] [peerj.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of PROTACs with 2-(3,3-Difluorocyclobutyl)acetic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates the target, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. The linker's length, rigidity, and chemical composition orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3]
This guide provides an in-depth comparison of PROTACs featuring the novel 2-(3,3-difluorocyclobutyl)acetic acid linker against more conventional alternatives like alkyl and polyethylene glycol (PEG) linkers. We will explore the hypothesized advantages conferred by the difluorocyclobutyl moiety, supported by experimental data on the physicochemical properties of such structures, and provide detailed, field-proven protocols for their comprehensive in vitro and in vivo evaluation.
The Rise of Rigid and Fluorinated Linkers: A Strategic Advantage
Traditional PROTAC design has heavily relied on flexible alkyl and PEG linkers due to their synthetic accessibility.[4] However, there is a growing body of evidence suggesting that incorporating rigid and fluorinated motifs can lead to significant improvements in a PROTAC's performance.
This compound: A Novel Linker with Therapeutic Potential
The this compound linker introduces two key structural features: a rigid cyclobutyl scaffold and geminal difluorination. This combination is hypothesized to confer several advantages over traditional flexible, non-fluorinated linkers.
-
Conformational Rigidity: The cyclobutyl ring restricts the conformational flexibility of the linker. This pre-organization can reduce the entropic penalty upon binding, potentially leading to a more stable and productive ternary complex.[5] Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes.[6]
-
Modulation of Physicochemical Properties: Fluorination is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[7] The introduction of a difluoromethylene (CF2) group can have the following effects:
-
Metabolic Stability: The strong carbon-fluorine bond can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the in vivo half-life of the PROTAC. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can slightly improve metabolic stability.[1]
-
Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity and aqueous solubility is complex and can be influenced by the overall molecular structure.[1][8] However, it provides a valuable tool for optimizing these properties to achieve a balance between cell permeability and solubility.
-
Binding Interactions: The polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions within the ternary complex, further enhancing its stability.
-
Comparative Data Summary: A Hypothetical Head-to-Head
While direct, published head-to-head comparisons of PROTACs containing a this compound linker are not yet widely available, we can construct a hypothetical comparison based on the known properties of this linker type versus standard alkyl and PEG linkers. This serves as a framework for researchers designing and evaluating such novel PROTACs.
| Parameter | Alkyl Linker | PEG Linker | This compound Linker (Hypothesized) |
| Flexibility | High | High | Low (Rigid) |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate (Tunable) |
| Metabolic Stability | Variable (Prone to oxidation) | Moderate | Potentially Enhanced |
| Ternary Complex Stability | May have high entropic penalty | May have high entropic penalty | Potentially Improved (Lower entropic penalty) |
| Synthetic Accessibility | High | High | Moderate |
| Cell Permeability | Generally Good | Can be Lower | Potentially Good (Balanced lipophilicity) |
Experimental Evaluation: A Step-by-Step Guide
A rigorous evaluation of a novel PROTAC requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The following protocols provide a detailed guide for assessing the performance of a PROTAC with a this compound linker and comparing it to other alternatives.
In Vitro Evaluation
The initial assessment of a PROTAC's efficacy is performed in a controlled cellular environment.
This is the foundational assay to quantify the degradation of the target protein and determine key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., the novel linker, an alkyl control, and a PEG control) in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs and controls.
-
Incubate the cells for a desired time point (e.g., 18-24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[9]
-
Diagram: Western Blot Workflow for PROTAC Evaluation
Caption: Workflow for determining PROTAC-mediated protein degradation via Western blot.
For screening larger libraries of PROTACs, a higher-throughput method like Homogeneous Time-Resolved Fluorescence (HTRF) is advantageous.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 384-well plate and treat with serially diluted PROTACs as described for the Western blot.
-
Cell Lysis: Lyse the cells directly in the wells using a specific lysis buffer provided with the HTRF kit.
-
HTRF Reaction: Add the HTRF antibody mix (containing a donor and an acceptor antibody against the target protein) to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to the percentage of remaining protein. Plot the data and determine the DC50 and Dmax values.[10]
In Vivo Evaluation
Promising PROTAC candidates from in vitro studies must be evaluated in a living organism to assess their therapeutic potential.
Xenograft models are crucial for evaluating the anti-tumor efficacy of a PROTAC in an in vivo setting.
Protocol:
-
Xenograft Model Establishment:
-
Culture a suitable cancer cell line (e.g., one that overexpresses the POI) to a sufficient number.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the dosing solution of the PROTAC in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). The formulation needs to be optimized for solubility and stability.
-
Administer the PROTAC to the mice according to the planned dosing schedule (e.g., once daily) and route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle only.[6]
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis:
-
Collect tumors and other relevant tissues for biomarker analysis.
-
Prepare tissue lysates and perform Western blotting or immunohistochemistry (IHC) to assess the levels of the target protein.[6]
-
Diagram: In Vivo Xenograft Study Workflow
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1373503-48-0 [chemicalbook.com]
- 3. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lookchem.com [lookchem.com]
A Comparative Analysis of 2-(3,3-Difluorocyclobutyl)acetic Acid: A Novel Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Modern Therapeutics
In the intricate world of drug design, the linker is far more than a simple bridge. It is a critical determinant of a drug conjugate's success, profoundly influencing its stability, solubility, pharmacokinetic profile, and therapeutic efficacy.[1][] Whether in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker's architecture governs the delivery and release of the therapeutic payload.[3][4] While traditional linkers, such as aliphatic chains and polyethylene glycol (PEG) derivatives, are widely used, the demand for molecules with fine-tuned properties has driven the exploration of novel scaffolds.[1]
This guide provides an in-depth comparison of 2-(3,3-Difluorocyclobutyl)acetic acid, a unique linker moiety, against other commonly used alternatives. By examining its key physicochemical properties and the experimental data that define them, we aim to provide drug development professionals with the insights needed to make informed decisions in the design of next-generation therapeutics.
The Rise of Rigid, Fluorinated Scaffolds
The incorporation of strained, sp³-rich structures like cyclobutanes has become a key strategy to move away from "flatland" molecules and improve pharmacological properties.[5][6] These rigid scaffolds can conformationally constrain a molecule, potentially increasing its binding affinity and metabolic stability.[5][7] Furthermore, the introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic fate, often leading to improved drug-like characteristics.[8][9] this compound combines both of these strategic elements, presenting a compelling case for its use as a versatile linker.
Comparative Analysis of Physicochemical Properties
The selection of a linker is a balancing act between multiple, often competing, physicochemical parameters. The unique structure of this compound offers a distinct profile compared to more conventional linkers.
| Property | This compound | Simple Aliphatic Linker (e.g., Valeric Acid) | PEG-based Linker (e.g., 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid) |
| Predicted cLogP | 1.1[10][11] | 1.3 | -0.3 |
| Predicted pKa | ~4.5 (Estimated) | ~4.8 | ~4.7 |
| Key Structural Feature | Rigid, gem-difluorinated cyclobutyl ring | Flexible alkyl chain | Hydrophilic, flexible ether chain |
| Metabolic Stability | High (C-F and cyclobutyl ring are resistant to metabolism)[8][9] | Low to Moderate (Susceptible to oxidation) | High (Generally stable) |
| Conformational Flexibility | Low | High | High |
| Solubility Profile | Moderate; balances lipophilic ring with polar groups | Lipophilic | Hydrophilic[] |
Causality Behind the Properties:
-
Lipophilicity (LogP): The predicted cLogP of 1.1 for this compound suggests a moderate lipophilicity.[10][11] The gem-difluoro substitution, while increasing lipophilicity compared to a non-fluorinated cyclobutane, offers a more nuanced profile than a simple hydrocarbon chain. This value strikes a balance, potentially avoiding the pitfalls of excessive lipophilicity (poor solubility, non-specific binding) or high polarity (poor membrane permeability).
-
Acidity (pKa): The strong electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the carboxylic acid group (lowering the pKa) compared to a standard alkyl carboxylic acid like valeric acid. This means that at physiological pH (7.4), the linker will be predominantly in its deprotonated, anionic form, which can influence solubility and interactions with biological targets.
-
Metabolic Stability: The cyclobutyl ring is less prone to enzymatic degradation than linear alkyl chains.[5] Crucially, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[9] This inherent stability can prolong the in vivo half-life of a drug conjugate.[8]
Experimental Protocols for Property Determination
To ensure scientific integrity, the properties discussed above must be validated through rigorous experimental testing. Below are standardized, step-by-step protocols for determining these critical parameters.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
This method remains the "gold standard" for its direct measurement of the partition coefficient.[12][13]
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) of a compound between n-octanol and an aqueous buffer.
Methodology:
-
Preparation of Phases: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[12]
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 500 µL of each).[14]
-
The final concentration should be detectable in both phases.
-
Cap the vial and shake or sonicate vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.[14]
-
-
Equilibration: Allow the mixture to stand undisturbed (e.g., overnight) to reach thermodynamic equilibrium and ensure complete phase separation.[14] Centrifugation can be used to break up any emulsions.
-
Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination.[13][14]
-
Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous])
Caption: Workflow for Shake-Flask LogP/LogD Determination.
Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a highly precise technique for measuring the pKa of ionizable compounds.[15][16][17]
Objective: To determine the pKa of an acidic or basic compound by measuring pH changes during titration with a standard solution of base or acid.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[18] Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[15][18]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[15][18]
-
Titration:
-
Place the solution in a temperature-controlled vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode.
-
For an acidic compound, make the initial solution acidic (e.g., pH 1.8-2.0) with a standard HCl solution.[15][18]
-
Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the acid has been neutralized. This can be found by calculating the first or second derivative of the curve.
-
-
Replication: Perform at least three titrations to ensure reproducibility and report the average pKa value.[15][18]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C6H8F2O2) [pubchemlite.lcsb.uni.lu]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Validating Target Engagement for PROTACs Derived from 2-(3,3-Difluorocyclobutyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical step in the development of any PROTAC is the rigorous validation of its engagement with the intended protein of interest (POI). This guide provides a comprehensive comparison of state-of-the-art methodologies for validating target engagement, with a specific focus on considerations for PROTACs derived from or incorporating the 2-(3,3-Difluorocyclobutyl)acetic acid moiety.
The inclusion of a difluorocyclobutyl group can significantly influence the physicochemical properties of a PROTAC, potentially impacting its cell permeability, metabolic stability, and conformational preferences. These factors, in turn, can affect how the PROTAC engages its target and forms a productive ternary complex with the E3 ligase. Therefore, selecting the appropriate validation method is paramount to accurately assess target binding and guide the optimization of these novel degraders.
The Imperative of Target Engagement Validation
Before a PROTAC can induce degradation, it must first bind to its target protein.[1][2] This initial binding event is the cornerstone of the entire mechanism of action. Without robust target engagement, the formation of the crucial ternary complex (PROTAC-POI-E3 ligase) is compromised, leading to inefficient ubiquitination and a lack of protein degradation.[3][4] Validating target engagement provides direct evidence that the "warhead" portion of the PROTAC is functioning as intended within the complex milieu of the cell. This is distinct from, and complementary to, simply measuring protein degradation, as a lack of degradation could be due to issues with ternary complex formation, ubiquitination, or proteasomal processing, even with excellent target engagement.
Core Methodologies for Target Engagement Validation: A Comparative Analysis
Several powerful techniques are at the disposal of researchers to confirm and quantify the interaction between a PROTAC and its target. Each method operates on a different principle and offers a unique set of advantages and limitations. The choice of assay should be guided by the specific scientific question, the available resources, and the nature of the target protein.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[5][6][7] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[6][8] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[8] |
| NanoBRET™/HiBiT Target Engagement Assays | Bioluminescence Resonance Energy Transfer (BRET) or protein fragment complementation measures the proximity of the PROTAC to the target protein.[9][10] | High-throughput, real-time measurements in live cells, highly sensitive.[11][12] | Requires genetic modification of the target protein or the use of specific tracers. |
| Quantitative Proteomics | Mass spectrometry-based methods to globally quantify changes in protein levels or thermal stability upon PROTAC treatment.[13][14] | Unbiased, proteome-wide view of target engagement and off-target effects.[15][16] | Lower throughput, requires specialized instrumentation and bioinformatics expertise. |
| Western Blotting | A foundational technique to assess the downstream consequence of target engagement—protein degradation.[15] | Widely accessible, provides information on protein size, relatively inexpensive. | Semi-quantitative, requires specific and validated antibodies, does not directly measure target binding.[15] |
In-Depth Experimental Protocols and Data Interpretation
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in a physiologically relevant context.[6][7][17] The principle is that when a PROTAC binds to its target protein, it can either stabilize or destabilize the protein, leading to a change in its melting temperature (Tm).[17][18]
Experimental Workflow:
Caption: CETSA Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with a range of PROTAC concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. A non-heated control should be included.
-
Cell Lysis: Lyse the cells to release the intracellular proteins. Freeze-thaw cycles are a common method.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
Data Interpretation:
A successful target engagement will result in a shift in the melting curve of the target protein. Increased thermal stability will lead to more soluble protein at higher temperatures in the PROTAC-treated samples compared to the control. This shift provides direct evidence of binding in the cellular environment.
NanoBRET™ and HiBiT Target Engagement Assays
These assays are based on energy transfer or protein complementation and offer a highly sensitive and quantitative measure of target engagement in live cells.[9][19]
Experimental Workflow:
Caption: NanoBRET™/HiBiT Experimental Workflow.
Step-by-Step Protocol:
-
Cell Line Generation: Engineer cells to express the target protein fused to NanoLuc® luciferase or with a small HiBiT tag.[10][11]
-
Assay Setup: Plate the engineered cells in a multi-well plate. For NanoBRET™, add a cell-permeable fluorescent tracer that binds to the target protein.
-
PROTAC Addition: Add the PROTAC at various concentrations to the wells.
-
Signal Detection: Add the Nano-Glo® substrate and measure the luminescence (donor) and fluorescence (acceptor) signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal. This allows for the determination of the PROTAC's IC50 value for target engagement.
Data Interpretation:
A dose-dependent decrease in the BRET signal upon PROTAC treatment indicates specific engagement of the target protein. The calculated IC50 value provides a quantitative measure of the PROTAC's binding affinity in living cells.
Quantitative Proteomics for Global Target Profiling
Mass spectrometry-based proteomics provides an unbiased and global view of a PROTAC's interactions within the cell.[13] This is particularly valuable for identifying potential off-target effects.
Experimental Workflow:
Caption: Quantitative Proteomics Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract the total proteome.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions.
Data Interpretation:
A significant and selective decrease in the abundance of the intended target protein provides strong evidence of successful degradation. Furthermore, this method can reveal unintended degradation of other proteins (off-targets), which is crucial for assessing the selectivity and potential toxicity of the PROTAC.
Considerations for PROTACs with a this compound Moiety
The this compound moiety can be incorporated into a PROTAC as part of the linker or as a component of the warhead. The difluorocyclobutyl group is often used as a bioisostere for other chemical groups to improve metabolic stability and modulate conformation. These properties can influence target engagement in several ways:
-
Conformational Rigidity: The cyclobutyl ring can introduce a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation that is favorable for binding to the target and forming a stable ternary complex.
-
Cell Permeability: The fluorine atoms can modulate the lipophilicity and polarity of the PROTAC, potentially enhancing its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The C-F bond is highly stable, making the difluorocyclobutyl group resistant to metabolic degradation, which can lead to a longer intracellular half-life and sustained target engagement.
When validating the target engagement of PROTACs containing this moiety, it is important to employ methods that can be performed in intact cells, such as CETSA and NanoBRET™, to ensure that the observed binding is not an artifact of in vitro conditions and that the PROTAC is effectively reaching its target in a physiological setting.
Conclusion: A Multi-Faceted Approach to Validation
Robustly validating the target engagement of a PROTAC is a non-negotiable step in the drug discovery process. A multi-pronged approach that combines direct binding assays with functional degradation readouts provides the highest level of confidence in a PROTAC's mechanism of action. For PROTACs incorporating unique chemical features like the this compound moiety, cellularly-based target engagement assays are indispensable for understanding how these structural modifications translate into effective and selective protein degradation. By carefully selecting and executing the appropriate validation strategies, researchers can accelerate the development of the next generation of targeted protein degraders.
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pelagobio.com [pelagobio.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scienceopen.com [scienceopen.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
A Comparative Guide to the Metabolic Stability of Compounds Containing the 2-(3,3-Difluorocyclobutyl)acetyl Group
This guide provides an in-depth assessment of the metabolic stability of drug candidates incorporating the 2-(3,3-Difluorocyclobutyl)acetyl moiety. We will explore the chemical rationale for its design, compare its performance against common structural alternatives, and provide detailed experimental protocols for its evaluation. The insights herein are targeted toward researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic profiles of their lead compounds.
Introduction: The Strategic Role of Fluorine in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties.[1][2] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a subtle bioisostere, while its high electronegativity can profoundly alter a molecule's physicochemical properties, such as pKa and lipophilicity.[1]
One of the most significant advantages of fluorination is the potential for improved metabolic stability.[1][3] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily.[2][4] By replacing hydrogen atoms at metabolically vulnerable positions—so-called "metabolic soft spots"—with fluorine, chemists can effectively "block" these sites from oxidative metabolism, thereby reducing clearance, extending the drug's half-life, and improving oral bioavailability.[1][5] The 2-(3,3-Difluorocyclobutyl)acetyl group is a prime example of this strategy, designed to provide a stable, saturated carbocyclic scaffold.
Assessing Metabolic Stability: Core Concepts and Methodologies
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in drug discovery.[6] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those metabolized too slowly could accumulate and cause toxicity.[7] Therefore, early in vitro assessment is essential to predict in vivo pharmacokinetic behavior.[8][9][10]
The primary methodologies involve incubating the test compound with various liver-derived preparations, as the liver is the main site of drug metabolism.[9]
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the CYP450s.[9] They are cost-effective and widely used for initial screening of oxidative metabolism.
-
Liver S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, thus capturing both Phase I and some Phase II (conjugative) metabolic pathways.[6]
-
Hepatocytes : As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[9] They contain a full complement of Phase I and II enzymes, cofactors, and transporters, offering a more physiologically relevant system to measure a compound's intrinsic clearance (CLint).[8][9]
From these experiments, key parameters such as intrinsic clearance (CLint) and half-life (t½) are calculated to rank and select compounds with favorable pharmacokinetic profiles.[7]
Metabolic Profile of the 2-(3,3-Difluorocyclobutyl)acetyl Moiety
The core advantage of the 3,3-difluorocyclobutyl group lies in its resistance to oxidative metabolism. Saturated carbocycles like cyclobutane are often susceptible to hydroxylation by CYP450 enzymes, a common metabolic pathway that facilitates drug clearance.
The geminal difluoro substitution at the 3-position of the cyclobutyl ring serves two protective functions:
-
Direct Blockade : The strong C-F bonds are highly resistant to oxidative cleavage.
-
Electronic Shielding : The powerful electron-withdrawing effect of the two fluorine atoms deactivates the adjacent C-H bonds, making them less susceptible to hydrogen atom abstraction by CYP450 enzymes.[5]
This concept is visualized in the metabolic pathway comparison below.
Caption: Metabolic fate of non-fluorinated vs. difluorinated cyclobutyl rings.
While the difluorocyclobutyl ring itself is robust, the overall stability of a compound containing this moiety also depends on other potential metabolic sites within the molecule, including the acetyl linker ketone, which could undergo reduction, or other regions of the parent scaffold.
Comparative Performance Against Structural Alternatives
The utility of the 2-(3,3-Difluorocyclobutyl)acetyl group is best understood by comparing its metabolic stability profile to that of common bioisosteric replacements.[11][12] Bioisosteres are functional groups with similar physicochemical properties that can be interchanged to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13]
| Moiety | Common Metabolic Pathway | Expected Metabolic Stability | Rationale |
| 2-(3,3-Difluorocyclobutyl)acetyl | Ketone reduction; oxidation at other molecular sites | High | Gem-difluoro substitution blocks ring oxidation, a common metabolic liability for saturated rings.[1][5] |
| Cyclobutylacetyl | Ring hydroxylation by CYP450s | Low to Moderate | The unsubstituted cyclobutyl ring is a prime target for oxidative metabolism. |
| tert-Butylacetyl | Hydroxylation of methyl groups by CYP450s | Moderate | While sterically hindered, the methyl groups are still susceptible to oxidation. The CF3-cyclobutyl group has been shown to be a more metabolically stable bioisostere in some cases.[14] |
| Phenylacetyl | Aromatic hydroxylation by CYP450s | Moderate to High | Aromatic rings are common metabolic sites. Saturated rings are often used as replacements to avoid this and improve properties.[11] |
This table presents expected relative stabilities based on established metabolic principles. Actual values are compound-dependent and require experimental validation.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized workflow for determining a compound's metabolic stability using liver microsomes. This assay quantifies the rate of disappearance of the parent compound over time.
1. Objective To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human or animal liver microsomes.
2. Materials
-
Test Compound (10 mM stock in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat; 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
Positive Control Compounds (e.g., Verapamil, Testosterone; known high-clearance compounds)
-
Negative Control Compound (e.g., Warfarin; known low-clearance compound)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for reaction termination
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
3. Assay Workflow Diagram
Caption: Standard workflow for a liver microsomal stability assay.
4. Step-by-Step Procedure
-
Prepare Master Mix: On ice, prepare a master mix of phosphate buffer and liver microsomes to a final concentration of 0.5 mg/mL.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well incubation plate.
-
Add Compound: Add the test compound and controls to the wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The T=0 time point is sampled immediately by transferring an aliquot to the collection plate containing the quenching solution (Acetonitrile + Internal Standard).
-
Time-Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the collection plate to quench the reaction.
-
Sample Processing: Once all time points are collected, seal and centrifuge the collection plate (e.g., 4000 rpm for 20 min at 4°C) to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the peak area ratio of the test compound relative to the internal standard.
5. Data Analysis
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
Conclusion
The 2-(3,3-Difluorocyclobutyl)acetyl group represents a sophisticated tool in the medicinal chemist's arsenal for enhancing metabolic stability. By strategically placing geminal fluorine atoms on a cyclobutyl ring, it effectively blocks a common site of oxidative metabolism, leading to reduced clearance and potentially improved pharmacokinetic profiles compared to non-fluorinated or other sterically similar groups. However, its ultimate success is context-dependent and requires rigorous experimental validation. The in vitro assays detailed in this guide provide a robust framework for objectively assessing the metabolic stability of novel compounds containing this promising moiety, enabling data-driven decisions in the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. nuvisan.com [nuvisan.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. chem-space.com [chem-space.com]
- 12. drughunter.com [drughunter.com]
- 13. Bioisosterism - Drug Design Org [drugdesign.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-(3,3-Difluorocyclobutyl)acetic Acid and Alternative Carboxylic Acid Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the success of any drug discovery program. Carboxylic acids are a ubiquitous functional group in pharmacologically active molecules, crucial for establishing key interactions with biological targets. However, the inherent properties of the carboxylic acid moiety can also present significant challenges, including poor membrane permeability, rapid metabolism, and potential for off-target toxicities.[1] This has led to a continuous search for bioisosteric replacements that can mimic the essential functions of a carboxylic acid while bestowing more favorable pharmacokinetic and physicochemical properties upon the parent molecule.[2]
This guide provides an in-depth comparison of 2-(3,3-difluorocyclobutyl)acetic acid, a promising building block, with its non-fluorinated counterpart and other related carboxylic acid scaffolds. We will delve into the impact of gem-difluorination on the cyclobutyl ring, presenting experimental data and detailed protocols to aid researchers in making informed decisions for their drug design endeavors.
The Strategic Advantage of Fluorination in Cycloalkanes
The introduction of fluorine into drug candidates is a well-established strategy to modulate various molecular properties.[3] The small size of the fluorine atom, combined with its high electronegativity, allows for subtle yet profound changes in a molecule's profile.[4] When incorporated into a cyclobutane ring, specifically as a gem-difluoro group, these effects are amplified, leading to significant alterations in acidity, lipophilicity, and metabolic stability.
dot
Caption: Impact of gem-difluorination on key molecular properties.
Comparative Analysis of Physicochemical Properties
The decision to incorporate a specific building block often hinges on its influence on the overall physicochemical profile of a drug candidate. Here, we compare this compound with its non-fluorinated analog, 2-(cyclobutyl)acetic acid, and a commonly used acyclic counterpart, isovaleric acid.
| Building Block | Structure | pKa (Predicted) | cLogP (Predicted) |
| 2-(Cyclobutyl)acetic acid | ~4.8 | 1.3 | |
| This compound | ~4.2 | 1.1 | |
| Isovaleric Acid | ~4.76 | 1.16 |
Note: Experimental values can vary. Predicted values are for comparative purposes.
Acidity (pKa)
The introduction of the gem-difluoro group on the cyclobutane ring has a pronounced effect on the acidity of the carboxylic acid. The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, resulting in a lower pKa value compared to the non-fluorinated analog.[5] This increased acidity can be advantageous for forming stronger ionic interactions with target proteins.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex and context-dependent.[6] In the case of this compound, the predicted cLogP is slightly lower than its non-fluorinated counterpart. This can be beneficial for reducing excessive lipophilicity in a lead compound, which is often associated with poor solubility and non-specific toxicity.
Metabolic Stability: A Key Differentiator
One of the most significant advantages of using fluorinated building blocks is the potential for enhanced metabolic stability.[7] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.
dot
Caption: Fluorination blocks sites of oxidative metabolism.
A common metabolic pathway for alkyl and cycloalkyl groups is hydroxylation. By replacing the C-H bonds at the 3-position of the cyclobutane ring with C-F bonds, this site of potential metabolism is effectively blocked. This can lead to a longer in vivo half-life and improved oral bioavailability of the drug candidate.
Case Study: RORγt Modulators
A practical application of this compound has been reported in the development of Retinoic acid receptor-related orphan receptor gamma (RORγt) modulators. RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[8][9] In the design of RORγt inhibitors, the carboxylic acid moiety is often crucial for binding to the receptor. The use of this compound in these scaffolds can offer a balance of required acidity for target engagement and improved metabolic stability, a critical factor for developing orally available drugs for chronic inflammatory conditions.[10]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (3,3-difluorocyclobutyl)methanol.
Step 1: Synthesis of (3,3-Difluorocyclobutyl)methanol This intermediate can be prepared from 3,3-difluorocyclobutanecarboxylic acid via reduction.
-
To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford (3,3-difluorocyclobutyl)methanol.
Step 2: Oxidation to this compound
-
Dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5 v/v/v).
-
Add sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.02 eq).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Quench the reaction with isopropanol and stir for an additional 30 minutes.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Determination of logP (Shake-Flask Method)
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate buffer) and saturate it with n-octanol.
-
Saturate n-octanol with the pH 7.4 buffer.
-
Prepare a stock solution of the test compound in the buffered aqueous phase at a known concentration (e.g., 1 mg/mL).
-
In a glass vial, combine equal volumes of the buffered aqueous solution of the compound and the water-saturated n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
In Vitro Liver Microsomal Stability Assay
-
Prepare a reaction mixture containing liver microsomes (from human, rat, or other species of interest) in a phosphate buffer (pH 7.4). The final protein concentration is typically 0.5-1.0 mg/mL.
-
Pre-warm the microsomal suspension to 37°C.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it into the buffer. The final organic solvent concentration should be low (<1%) to avoid enzyme inhibition.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system to the microsomal suspension containing the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-(3,3-Difluorocyclobutyl)acetic Acid
As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, with the knowledge to work safely and effectively. This guide moves beyond a simple checklist, providing a comprehensive operational framework for handling 2-(3,3-Difluorocyclobutyl)acetic acid (CAS No. 1373503-48-0). Our approach is grounded in the principles of risk assessment, procedural causality, and verifiable safety standards, ensuring that every step is a self-validating component of a secure laboratory environment.
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is critical to understand its inherent risks. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
The signal word for this chemical is "Danger".[1][2] Skin contact can lead to inflammation, itching, and blistering, while eye contact can result in severe damage.[1] Inhalation may irritate the lungs and respiratory system.[1] Furthermore, thermal decomposition can produce highly toxic gases, including carbon oxides and hydrogen fluoride.[1]
Core Directive: The PPE Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. The following protocol is designed to provide a multi-layered defense against exposure.
Primary Barrier: Engineering Controls
Your first line of defense is not worn, but engineered. Always handle this compound within a certified chemical fume hood.[4][5] This primary containment system is essential to mitigate the risk of respiratory irritation by controlling airborne dust and potential vapors.[1][5]
Essential Personal Protective Equipment
The following table summarizes the required PPE. The rationale is explained to reinforce the causality behind each selection, a cornerstone of robust safety practices.
| Hazard | GHS Code | Required PPE | Expert Rationale & Causality |
| Serious Eye Damage | H318 | Chemical splash goggles AND a full-face shield.[1][4] | The H318 classification indicates a risk of irreversible eye damage, not just irritation.[1][2] Standard safety glasses are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes to protect from splashes and fine particulates.[6][7] A face shield is mandatory as a secondary barrier to protect the entire face during transfers or when a splash is possible.[4] |
| Skin Irritation | H315 | Nitrile or Neoprene gloves (double-gloved) and a chemical-resistant lab coat. | The compound is a known skin irritant.[1][2][3] While specific breakthrough data is unavailable, nitrile and neoprene gloves offer broad protection against many organic acids.[7][8] Crucially, always consult the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving is a best practice that provides an additional protective layer and minimizes exposure during glove removal.[4] A chemical-resistant lab coat must be worn and kept fully fastened.[4][9] |
| Respiratory Irritation | H335 | NIOSH-approved respirator (if engineering controls are insufficient). | This compound may cause respiratory irritation.[1][2][3] All handling of the solid form must occur in a fume hood to minimize dust generation.[1] If procedures have a high potential for aerosolization or if engineering controls are not available or fail, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges is required.[4][6] |
| Swallowing Hazard | H302 | Strict adherence to lab hygiene. | The "Harmful if swallowed" classification underscores the importance of procedure.[1][2] Never eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][10] |
Operational Plan: From Receipt to Reaction
Safe handling is a process. This workflow ensures that safety is integrated at every stage of the experiment.
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures: Spills and Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Small Spill (in fume hood): Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).[4] Carefully collect the material into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spill: Evacuate the area immediately and contact your institution's emergency response team.[4]
Disposal Plan: A Mandate for Environmental Stewardship
As a fluorinated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste. Improper disposal is a serious breach of safety and environmental regulations.[4][11]
All waste must be collected in clearly labeled, compatible containers.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The primary disposal routes for such "forever chemicals" are high-temperature incineration by a licensed facility or deposition in a secure hazardous waste landfill.[11][12]
Caption: Decision workflow for proper waste segregation.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. esschemco.com [esschemco.com]
- 6. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 7. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 8. download.basf.com [download.basf.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
